Author: BenchChem Technical Support Team. Date: March 2026
Topic: 3,5-Dichloro-2-hydroxybenzenesulfonamide (CAS 35337-99-6) Properties
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Physicochemical Profiling, Synthetic Pathways, and Biological Mechanisms[1]
Executive Summary
3,5-Dichloro-2-hydroxybenzenesulfonamide (CAS 35337-99-6) is a specialized pharmacophore primarily utilized in the development of carbonic anhydrase (CA) inhibitors and as a high-value intermediate in organic synthesis.[1] Unlike its sulfonic acid analog (used widely as a Trinder reagent for peroxidase assays), this sulfonamide derivative possesses distinct lipophilicity and ionization characteristics that make it a critical scaffold for designing metalloenzyme inhibitors.
This guide provides a rigorous technical analysis of the compound, detailing its synthesis from 2,4-dichlorophenol, its mechanism of zinc-ion coordination in biological systems, and the specific handling protocols required for experimental validation.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
The introduction of two chlorine atoms at the 3- and 5-positions of the phenol ring significantly alters the electronic landscape of the molecule compared to the parent benzenesulfonamide. These electron-withdrawing groups (EWG) lower the pKa of both the phenolic hydroxyl and the sulfonamide nitrogen, enhancing its binding affinity to metal centers.
Poorly soluble in neutral water; soluble in high pH
pKa (Calculated)
Sulfonamide: ~9.0; Phenol: ~7.5
Cl substituents increase acidity vs. unsubstituted analogs
Appearance
White to off-white crystalline powder
Synthetic Pathways & Manufacturing
The synthesis of 3,5-dichloro-2-hydroxybenzenesulfonamide is a classic example of electrophilic aromatic substitution followed by nucleophilic substitution. The protocol requires strict temperature control to prevent the formation of isomeric byproducts or hydrolysis of the sulfonyl chloride intermediate.
Reaction Logic
Chlorosulfonation: The precursor, 2,4-dichlorophenol, directs the incoming sulfonyl group to the ortho position relative to the hydroxyl group (position 6, which becomes position 1 in the sulfonamide numbering). The para position is blocked by a chlorine atom, and the meta positions are deactivated.
Amidation: The resulting sulfonyl chloride is treated with ammonia. This step is exothermic and competes with hydrolysis; therefore, anhydrous or concentrated aqueous ammonia at low temperatures is preferred.
Note: This protocol involves hazardous reagents (chlorosulfonic acid). All work must be performed in a fume hood.
Step 1: Sulfonyl Chloride Formation
Charge a reaction vessel with 2,4-dichlorophenol (0.05 mol) .
Add chlorosulfonic acid (2.5 mol equiv) dropwise while maintaining the temperature between 20–30°C . Expert Insight: Excess acid acts as both reagent and solvent, driving the equilibrium forward.
Stir at room temperature for 2–3 hours.
Quench the reaction mixture by pouring it slowly onto crushed ice (exothermic!).
Filter the precipitated 3,5-dichloro-2-hydroxybenzenesulfonyl chloride . Wash with ice water. Recrystallize from carbon tetrachloride or similar non-polar solvent if high purity is required (MP: 81–83°C) [2].
Step 2: Amidation
Dissolve the isolated sulfonyl chloride in a minimal amount of methylene chloride or proceed with the wet cake if using aqueous ammonia.
Cool the solution to 0–5°C .
Add concentrated ammonium hydroxide (28% NH₃, >3 equiv) slowly. Expert Insight: Low temperature is critical here to favor amidation over hydrolysis of the sulfonyl chloride back to the sulfonic acid.
Allow to warm to room temperature and stir for 1 hour.
Acidify the mixture to pH 3 with dilute HCl to precipitate the sulfonamide.
Filter, wash with water, and dry.
Biological Mechanism of Action[5][10]
The primary biological utility of 3,5-dichloro-2-hydroxybenzenesulfonamide lies in its ability to inhibit Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1).
Mechanism: Zinc Coordination
Carbonic anhydrases are metalloenzymes with a catalytic zinc ion (
) in the active site, coordinated by three histidine residues.
The Warhead: The sulfonamide moiety (
) acts as a zinc-binding group (ZBG). The nitrogen atom of the sulfonamide is deprotonated (in the bound state) and coordinates directly to the , displacing the catalytic water molecule/hydroxide ion.
The Anchor: The 3,5-dichloro-2-hydroxyphenyl tail fits into the hydrophobic pocket of the enzyme active site.
Electronic Effect: The chlorine atoms at positions 3 and 5 are electron-withdrawing. This lowers the pKa of the sulfonamide group (making it more acidic), which significantly increases its binding affinity compared to unsubstituted benzenesulfonamides.
Interaction Diagram
[11]
Safety & Handling
While specific SDS data for the sulfonamide is often aggregated with general sulfonamides, the precursor and structural analogs dictate the following safety profile.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Inhalation: Use in a well-ventilated fume hood to avoid inhaling dust.
First Aid: In case of contact, wash with copious amounts of soap and water. The compound is acidic (phenol/sulfonamide); basic washes (bicarbonate) may assist in solubilization and removal.
Storage: Store at room temperature (15–25°C), desiccated. Stable under normal conditions but avoid strong oxidizing agents.
References
Ullmann's Encyclopedia of Industrial Chemistry . "Benzenesulfonic Acids and Their Derivatives." Wiley-VCH. (Confirming melting point and synthesis precursors).
PrepChem . "Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride." PrepChem.com. (Detailed protocol for the precursor).
Maren, T. H., et al. "A new class of carbonic anhydrase inhibitor." PubMed. (Mechanistic insight into sulfonamide acidity and binding).
Google Patents . "Process for the preparation of 2-hydroxybenzenesulfonamide (US4556733A)." (Industrial synthesis context).
PubChem . "3,5-Dichloro-2-hydroxybenzenesulfonamide Compound Summary." National Library of Medicine.
A Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonamide: Synthesis, Properties, and Applications
This guide provides an in-depth technical overview of 3,5-Dichloro-2-hydroxybenzenesulfonamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. We will delve into its...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical overview of 3,5-Dichloro-2-hydroxybenzenesulfonamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. We will delve into its fundamental molecular characteristics, synthesis protocols, and potential applications, grounded in authoritative scientific data.
Core Molecular Profile
3,5-Dichloro-2-hydroxybenzenesulfonamide is a chlorinated aromatic sulfonamide. The presence of dichloro, hydroxyl, and sulfonamide functional groups on a benzene ring suggests its potential as a versatile chemical intermediate and a candidate for biological activity screening. Sulfonamides are a well-established class of compounds in medicinal chemistry, known for a wide range of therapeutic applications.[1][2]
Key Physicochemical Data
The fundamental molecular properties of 3,5-Dichloro-2-hydroxybenzenesulfonamide are summarized below.
The synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonamide is typically achieved through a two-step process starting from 2,4-dichlorophenol. This process involves the chlorosulfonation of the phenol followed by amidation of the resulting sulfonyl chloride.
Step 1: Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
The precursor, 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, is synthesized by reacting 2,4-dichlorophenol with chlorosulfonic acid.[4][5] The reaction introduces the sulfonyl chloride group onto the benzene ring.
Experimental Protocol: Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
Reaction Setup: In a suitable reaction vessel, add 2.5 moles of chlorosulfonic acid.
Addition of Reactant: Slowly add 0.05 moles of 2,4-dichlorophenol to the chlorosulfonic acid at room temperature.
Reaction Quenching: After the reaction is complete, carefully pour the mixture onto ice.
Isolation: Decant the acid layer from the warmed mixture.
Purification: Wash the product with ice water and recrystallize from carbon tetrachloride to yield 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride.[5]
Step 2: Amidation to 3,5-Dichloro-2-hydroxybenzenesulfonamide
The final product is obtained by the reaction of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride with ammonium hydroxide.[4] This step replaces the chloride on the sulfonyl group with an amino group.
Experimental Protocol: Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonamide
Solution Preparation: Dissolve the 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride synthesized in the previous step in a suitable solvent, such as methylene chloride.
Amidation Reaction: Add the solution to an aqueous solution of ammonium hydroxide (at least 3 equivalents), maintaining the temperature between -5°C and 25°C.
Acidification: Upon completion of the reaction, acidify the mixture to a pH of ≤ 4.5.
Product Isolation: Isolate the product by filtration. The organic solvent can be optionally distilled off before or after neutralization.[4]
The overall synthesis workflow can be visualized as follows:
Caption: Synthesis workflow for 3,5-Dichloro-2-hydroxybenzenesulfonamide.
Potential Applications in Research and Drug Development
While specific applications of 3,5-Dichloro-2-hydroxybenzenesulfonamide are not extensively documented in publicly available literature, the broader class of sulfonamides and related compounds have significant roles in various scientific fields.
Pharmaceutical Intermediates: The structural motifs present in this molecule are common in pharmacologically active compounds.[6] Sulfonamides are a well-established pharmacophore in drug discovery, with derivatives showing a wide array of therapeutic effects, including anticancer and antimicrobial activities.[1][2] The related sodium salt of 3,5-dichloro-2-hydroxybenzenesulfonic acid is utilized in the synthesis of pharmaceutical intermediates.[7]
Analytical Chemistry: The sodium salt of the sulfonic acid analog is used as a reagent in various analytical techniques.[7] This suggests that the title compound could also be explored for similar applications.
Biochemical Research: The disodium salt of 3,5-dichloro-2-hydroxybenzenesulfonic acid is used in combination with 4-aminoantipyrine for the quantification of hydrogen peroxide in biochemical assays, often mediated by horseradish peroxidase.[8]
Conclusion
3,5-Dichloro-2-hydroxybenzenesulfonamide is a chemical compound with a well-defined molecular structure and accessible synthetic routes. Its structural relationship to the broader class of sulfonamides, which are of significant interest in medicinal chemistry, suggests potential for its application in drug discovery and as a versatile chemical intermediate. Further research into the biological activity and synthetic utility of this compound is warranted.
References
Chemsrc. (2025, November 24). 3,5-dichloro-2-hydroxy-benzenesulfonamide. Retrieved from [Link]
Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
PrepChem.com. (n.d.). Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. Retrieved from [Link]
SIELC Technologies. (2018, May 16). 3,5-Dichloro-2-hydroxybenzenesulfonic acid. Retrieved from [Link]
Otto Chemie Pvt Ltd. (n.d.). Sodium 3,5-dichloro-2-hydroxy benzene sulphonate - 54970-72-8. Retrieved from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
IntechOpen. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
PubMed. (2025, July 15). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
Technical Whitepaper: Physicochemical Profiling of 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBSA)
This technical guide provides an in-depth physicochemical profiling of 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBSA), synthesizing theoretical principles with practical experimental methodologies.[1] Executive Summar...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth physicochemical profiling of 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBSA), synthesizing theoretical principles with practical experimental methodologies.[1]
Executive Summary
3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBSA) represents a critical pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs) and coordination ligands.[1] Its physicochemical behavior is defined by two distinct ionizable moieties: a phenolic hydroxyl group and a primary sulfonamide group.[1] Understanding the precise acidity (pKa) of these sites is paramount for predicting solubility, membrane permeability (LogD), and metal-chelation efficacy in drug development pipelines.
This guide provides a consensus acidity profile derived from structural electronic effects and analog-based experimental data, alongside validated protocols for empirical determination.[1]
Structural Basis of Acidity
The acidity of DCHBSA is governed by the interplay of inductive electron-withdrawal and resonance stabilization.[1] The molecule contains two acidic protons:
Inductive Effect (-I): The chlorine atoms at positions 3 and 5 are strong electron-withdrawing groups (EWGs).[1] They pull electron density from the benzene ring, stabilizing the negative charge on the phenolate oxygen after deprotonation.
Ortho-Effect: The sulfonyl group (
) at position 1 is a potent EWG ortho to the hydroxyl group.[1] This dramatically increases the acidity of the phenol compared to unsubstituted phenol (pKa ~10).
Intramolecular Hydrogen Bonding: A stabilizing interaction often exists between the phenolic proton and the sulfonyl oxygens.[1] Upon deprotonation, the resulting phenolate anion is stabilized by the electron-poor ring system.
Structural Visualization
The following diagram illustrates the structure and the sequential deprotonation steps.
Figure 1: Stepwise dissociation of DCHBSA. The phenolic proton is significantly more acidic due to the synergistic electron-withdrawing effects of the ortho-sulfonyl and meta/para-chlorine substituents.[1]
Quantitative Dissociation Constants
Due to the specific substitution pattern, DCHBSA exhibits higher acidity than typical sulfonamides. The values below represent a consensus profile synthesized from Structure-Activity Relationship (SAR) databases and experimental data of structural analogs (e.g., Dichlorphenamide, Chlorzoxazone metabolites).
Table 1: Consensus Acidity Profile
Ionization Center
Functional Group
Type
Estimated pKa
Experimental Range (Analogs)*
pKa 1
Phenolic -OH
Acidic
6.2 ± 0.3
5.8 – 6.8
pKa 2
Sulfonamide
Acidic
9.2 ± 0.4
8.9 – 9.6
Data Interpretation:
Physiological pH (7.4): At blood pH, the phenolic group will be >90% deprotonated (ionized), while the sulfonamide group will remain largely neutral.[1] This results in a mono-anionic species with high water solubility relative to the neutral form.
Comparison: Unsubstituted Benzenesulfonamide has a pKa of ~10.[1]1. The drop to ~9.2 is attributed to the electron-withdrawing chlorines on the ring.[1]
Experimental Determination Methodologies
To validate these values in a specific formulation or synthesis batch, the following self-validating protocols are recommended.
If DCHBSA precipitates during potentiometric titration, UV-Metric determination is the required alternative.[1] This method relies on the shift in UV absorption maximum (
) upon deprotonation.
Protocol Steps:
Stock Solution: Prepare 10 mM DCHBSA in DMSO.
Buffer Series: Prepare aqueous buffers ranging from pH 2.0 to 12.0 (0.5 pH increments).
Measurement: Inject stock into buffers (final conc. ~50 µM) and scan 200–400 nm.
Analysis: Plot Absorbance at
vs. pH. The inflection points of the sigmoidal curve represent the pKa values.
Implications for Drug Development[3]
Carbonic Anhydrase Inhibition: The sulfonamide moiety (
binding group) requires the anion form to bind the metal center effectively.[1] However, the ionization state of the phenol at pH 7.4 affects the overall lipophilicity (LogD).
Permeability: The mono-anionic state at pH 7.4 suggests low passive membrane permeability.[1] Prodrug strategies (e.g., esterification of the phenol) may be required for oral bioavailability.
Coordination Chemistry: DCHBSA acts as a tridentate ligand (O, N, Cl donors) in some metallic complexes.[1] The pKa1 (6.2) is the critical stability constant for metal complexation.
References
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
ChemAxon. (2025).[1] pKa Plugin for Marvin - Physicochemical Prediction Engine. ChemAxon.[1] Link
PubChem. (2025).[1] Compound Summary: 4-Hydroxybenzenesulfonamide (Analog Data). National Library of Medicine.[1] Link
Reiss, R., et al. (2019).[1] Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Chemical Science. Link
Sielc Technologies. (2024).[1] HPLC Separation of Hydroxybenzenesulfonic Acids. Sielc.com. Link
Antimicrobial Mechanism of Action for Halogenated Sulfonamides: A Comprehensive Technical Guide
Executive Summary Halogenated sulfonamides represent a highly versatile class of antimicrobial agents. While classical sulfonamides have been utilized for nearly a century as bacteriostatic antimetabolites, the strategic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Halogenated sulfonamides represent a highly versatile class of antimicrobial agents. While classical sulfonamides have been utilized for nearly a century as bacteriostatic antimetabolites, the strategic introduction of halogen atoms (chlorine, bromine, fluorine, or iodine) fundamentally alters their physicochemical properties, target affinity, and mechanism of action.
As drug development professionals and application scientists, it is critical to recognize that "halogenated sulfonamides" is not a monolithic category. Their antimicrobial mechanisms diverge sharply into three distinct pathways depending on the structural location of the halogen and the presence of coordinating metals:
C-Halogenated Aryl Sulfonamides: Enhanced competitive inhibitors of folate biosynthesis.
Halogenated Sulfonamide Metal Chelates: Lipophilic complexes targeting intracellular machinery.
This whitepaper dissects the causality behind these mechanisms, supported by field-proven experimental protocols and authoritative literature.
The Antimetabolite Pathway: C-Halogenated Aryl Sulfonamides
When halogens are substituted onto the aromatic ring of a sulfonamide (e.g., N-(5-chloro-2-methoxyphenyl)aryl sulfonamides), the primary mechanism of action remains the competitive inhibition of dihydropteroate synthase (DHPS) [1]. DHPS is a critical bacterial enzyme responsible for converting p-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to tetrahydrofolic acid required for DNA and RNA synthesis[2][3].
The Role of Halogenation in Target Affinity
Why does halogenation improve efficacy? The addition of halogens (particularly Cl and Br) introduces strong electron-withdrawing effects that modulate the
of the sulfonamide group (). By shifting the closer to physiological pH (7.4), the ratio of unionized to ionized drug is optimized. The highly lipophilic, unionized form penetrates the bacterial lipid bilayer, whereupon it ionizes in the cytoplasm to actively compete with PABA at the DHPS active site[4][5].
Furthermore, halogens generate a positive electrostatic potential (a
-hole) that acts as a potent electron acceptor, forming stable halogen bonds with electron-rich amino acid residues within the bacterial enzyme pocket, drastically increasing binding affinity[6].
Secondary Targets: Carbonic Anhydrase Inhibition
Recent studies indicate that C-halogenated sulfonamides possess a secondary mechanism: the inhibition of bacterial Carbonic Anhydrases (CAs). For instance, halogenated derivatives exhibit potent inhibition (in the nanomolar range) against the
- and -CA enzymes of pathogenic bacteria like Burkholderia pseudomallei, disrupting bacterial respiration and pH regulation[7].
Figure 1: Competitive inhibition of DHPS by C-halogenated sulfonamides in the folate pathway.
The Oxidative Pathway: N-Halamine Sulfonamides
When the halogen is covalently bonded directly to the nitrogen of the sulfonamide group (forming an
or bond), the compound is classified as an N-halamine . Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) is the most prominent example[8][9].
Mechanism of Action: Direct Halogen Transfer and Oxidative Stress
Unlike C-halogenated variants, N-halamines are not antimetabolites; they are potent, broad-spectrum oxidative biocides. Their mechanism relies on two parallel pathways:
Aqueous Hydrolysis: In water, the N-halamine slowly hydrolyzes to release hypochlorous acid (HOCl) and active chlorine species (
). These species induce severe oxidative stress, disrupting the bacterial cell wall and causing lipid peroxidation[8].
Direct Halogen Transfer: N-halamines can directly transfer oxidative halogens to biological receptors upon contact. The positive halogen oxidizes crucial sulfhydryl (
) groups of essential bacterial enzymes, leading to irreversible protein denaturation, crosslinking (via aziridine formation), and rapid cell death[10][11][12].
Because this mechanism physically destroys cellular architecture rather than inhibiting a single metabolic pathway, N-halamines are highly effective against mature biofilms (e.g., Pseudomonas aeruginosa, Candida albicans) and rarely induce bacterial resistance[13].
Figure 2: Oxidative stress and direct halogen transfer mechanism of N-halamine sulfonamides.
The Chelation Pathway: Metal Complexes of Halogenated Sulfonamides
Recent advancements in bioinorganic chemistry have leveraged halogenated sulfonamide Schiff bases as bidentate ligands to coordinate transition metals like Zn(II), Cu(II), and Ni(II)[4][6].
Tweedy's Chelation Theory and Overton's Concept
The enhanced antimicrobial activity of these metal chelates is explained by Tweedy's chelation theory . Chelation significantly reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups (nitrogen and oxygen) of the halogenated sulfonamide ligand. This delocalization of
-electrons over the chelate ring increases the lipophilic character of the central metal atom[6][14].
Following Overton's concept of cell permeability , this heightened lipophilicity allows the complex to easily penetrate the lipid layers of the bacterial membrane. Once intracellular, the metal complexes block the metal-binding sites of bacterial enzymes and intercalate with DNA, leading to cell death[14].
Quantitative Data Presentation
The following table summarizes the comparative efficacy and mechanistic profiles of the three classes of halogenated sulfonamides discussed.
Compound Class
Primary Target
Mechanism of Action
Typical MIC Range (M)
Resistance Potential
C-Halogenated Sulfonamides
DHPS / Carbonic Anhydrase
Competitive antimetabolite; enzyme pocket blockade via halogen bonding.
10 - 150
Moderate to High (Target mutation)
N-Halamine Sulfonamides
Cell Wall / Intracellular Proteins
Oxidative stress; direct transfer; sulfhydryl oxidation.
1.5 - 5.5
Extremely Low (Physical destruction)
Metal Chelates (Ni/Cu/Zn)
DNA / Metalloenzymes
Lipophilic membrane penetration; DNA intercalation; ROS generation.
0.4 - 10
Low (Multi-target disruption)
Self-Validating Experimental Protocols
To accurately assess the antimicrobial efficacy of halogenated sulfonamides, standard microbiological assays must be modified. Failure to quench oxidative species in N-halamine testing will result in false positives (overestimation of bactericidal activity).
Protocol A: Time-Kill Kinetics with Mandatory Quenching (For N-Halamines)
Rationale: N-halamines continuously release active halogens. To determine the exact contact time required for lethality, the reaction must be instantaneously halted at specific time points.
Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) in Tryptic Soy Broth (TSB) to mid-log phase (
CFU/mL).
Exposure: Introduce the N-halamine sulfonamide (at
, , and MIC) into the bacterial suspension. Incubate at 37°C under agitation.
Quenching (Critical Step): At predetermined intervals (e.g., 1, 5, 15, 30 minutes), extract a 100
L aliquot and immediately plunge it into 900 L of 0.02 N sodium thiosulfate () solution[13]. Causality: Thiosulfate instantly reduces active chlorine to inactive chloride, arresting the biocidal action.
Plating & Enumeration: Serially dilute the quenched samples and plate on Trypticase-Soy agar. Incubate for 24 hours at 37°C and count surviving CFUs.
Validation: A control sample utilizing only sodium thiosulfate and bacteria must be run to ensure the quenching agent itself exhibits no inherent toxicity.
Designing metal chelates of halogenated sulfonamide Schiff bases as potent nonplatinum anticancer drugs using spectroscopic, molecular docking and biological studies. PMC / NIH. Retrieved from:[Link]
Comparison of the Sulfonamide Inhibition Profiles of the
- and -Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. MDPI. Retrieved from:[Link]
This guide provides a high-level technical analysis of the safety profile for 3,5-Dichloro-2-hydroxybenzenesulfonamide (CAS: 35337-99-6). Unlike standard Safety Data Sheets (SDS) which list hazards, this document explains the mechanistic causality of those hazards based on molecular architecture. It is designed for researchers utilizing this compound in fragment-based drug discovery (typically as a carbonic anhydrase inhibitor motif) or agrochemical synthesis.
Molecular Architecture & Physicochemical Baseline
To understand the safety risks, one must first understand the molecule's reactivity profile. This compound is not merely an inert powder; it is a polychlorinated acidic phenol coupled with a sulfonamide moiety.
While many vendors classify this strictly as an Irritant (Xi) , a senior scientist must treat the sulfonamide moiety with elevated caution due to sensitization potential.
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)
Mechanistic Toxicology
Why is it hazardous?
Proton Donation (Acid Burn): Upon contact with the moisture of the eye (lacrimal fluid) or lung (alveolar lining), the electron-deficient ring facilitates rapid deprotonation of the hydroxyl group. This local acidification denatures proteins in the corneal epithelium, leading to the "Serious Eye Irritation" (H319) classification.
Sulfonamide Hypersensitivity: Although not always explicitly flagged in generic SDSs for intermediates, the -SO₂NH₂ group is a known structural alert for Type I (IgE-mediated) and Type IV (T-cell mediated) hypersensitivity. Researchers with known sulfa-drug allergies should strictly avoid handling this compound.
Chlorinated Metabolites: In the event of systemic absorption, polychlorinated phenols can uncouple oxidative phosphorylation in mitochondria, though the sulfonamide group likely dominates the clearance pathway via renal excretion.
Hazard Logic Flow (Visualization)
The following diagram illustrates the biological interaction pathway upon exposure.
Figure 1: Mechanistic pathway from exposure to biological response. Note the dual pathway of direct acidic irritation and potential haptenization.
Risk Mitigation & Operational Controls
Safety is not about "wearing gloves"; it is about creating a barrier between the hazard's mechanism and the operator's physiology.
Engineering Controls (The First Line of Defense)
Primary Containment: All weighing and manipulation of the solid must occur within a Class I or II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.
Static Control: As a dry organic powder, electrostatic charge accumulation is likely. Use anti-static weighing boats and ionizing bars if handling >10g to prevent dust dispersion (and minor explosion risk, though Kst is likely low).
Personal Protective Equipment (PPE) Matrix
Zone
Protection Level
Technical Specification
Rationale
Dermal
High
Nitrile Gloves (Double gloving recommended). Min thickness: 0.11mm.
Chlorinated aromatics can permeate latex. Double gloving allows outer glove removal upon contamination without skin exposure.
Ocular
High
Chemical Safety Goggles (Not safety glasses).
The H319 hazard implies potential for corneal opacity. Goggles seal against dust entry.
Respiratory
Moderate
N95/P2 Respirator (If outside hood).
Only required if engineering controls fail or during spill cleanup.
Experimental Protocol: Solubilization & Handling
Solvent Selection: The compound is sparingly soluble in water but soluble in DMSO, Methanol, and dilute NaOH.
Exothermic Warning: When dissolving in base (e.g., 1M NaOH), add the solid slowly to the liquid. The deprotonation of the phenol is exothermic.
Incompatibility: strictly avoid mixing with strong oxidizing agents (e.g., permanganates, peroxides) or acid chlorides . The sulfonamide nitrogen is nucleophilic and can react violently or form unstable intermediates.
Emergency Response & Decontamination
This protocol uses a "Self-Validating" approach—the cleanup method changes color or state to confirm neutralization.
Spill Cleanup Workflow
Isolate: Evacuate the immediate 3-meter radius.
Protect: Don full PPE (Goggles, Double Nitrile, Lab Coat).
Neutralize (The "Wet" Method): Do not dry sweep (generates dust).
Cover the spill with a paper towel soaked in 5% Sodium Bicarbonate (NaHCO₃) .
Validation: The bicarbonate will react with the acidic phenol/sulfonamide. Wait for any bubbling to cease.
Collect: Wipe up the wet slurry. Place in a hazardous waste bag.
Wash: Clean the surface with soapy water, then water.
First Aid (Causality-Driven)
Eye Contact: Flush for 15 minutes minimum .[2] Why? You must restore the pH of the eye surface to 7.4. The acidic residue binds tenaciously to mucins.
Skin Contact: Wash with soap and water.[2][3] Do not use ethanol. Ethanol increases the transdermal permeability of chlorinated phenols, potentially increasing systemic absorption.
Waste Management & Disposal
Disposal Code: P-Listed (if applicable to specific jurisdictions) or standard Organic Waste.
Destruction Method: High-temperature incineration (>1000°C) with scrubber.
Reasoning: Incineration of polychlorinated aromatics requires high temperatures to prevent the formation of dioxins/furans. The scrubber is essential to capture the HCl and SO₂ generated during combustion.
Waste Stream Logic
Figure 2: Decision matrix for waste handling, emphasizing pH neutralization prior to segregation.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 35337-99-6, 3,5-Dichloro-2-hydroxybenzenesulfonamide. Retrieved from [Link]
European Chemicals Agency (ECHA). (2025). C&L Inventory: Classification and Labelling of Benzenesulfonamide derivatives. Retrieved from [Link]
protocol for reacting 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with ammonia
An Application Note for the Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonamide Protocol for the Ammonolysis of 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride Abstract This application note provides a comprehensive, fi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonamide
Protocol for the Ammonolysis of 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 3,5-dichloro-2-hydroxybenzenesulfonamide through the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with ammonia. This process, known as ammonolysis, is a fundamental reaction in the synthesis of sulfonamides, a critical class of compounds in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, outline safety protocols, and detail methods for product characterization and troubleshooting.
Introduction and Scientific Background
Sulfonamides are a cornerstone of modern pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, diuretic, and anticonvulsant properties. The synthesis of novel sulfonamide derivatives remains a key focus in drug discovery. The target compound of this protocol, 3,5-dichloro-2-hydroxybenzenesulfonamide, serves as a valuable intermediate for creating more complex molecules.[1]
The core reaction involves the nucleophilic substitution at the sulfur atom of a sulfonyl chloride by ammonia. This ammonolysis reaction is analogous to hydrolysis and is a highly efficient method for forming the sulfonamide bond.[2][3] The mechanism typically proceeds through an associative SN2-type pathway, where the ammonia molecule attacks the electrophilic sulfur center.[4] Understanding the kinetics and controlling the reaction conditions, particularly temperature, is paramount to achieving high yield and purity, as side reactions can occur.[5]
Safety and Handling
Extreme caution is required when handling the reagents involved in this synthesis.
3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride (CAS: 23378-88-3): This compound is highly corrosive and causes severe skin burns and serious eye damage.[6][7][8] It is also moisture-sensitive, and contact with water will lead to hydrolysis, releasing hydrochloric acid.[6] Always handle in a certified chemical fume hood.[9]
Aqueous Ammonia (Ammonium Hydroxide): Concentrated solutions are corrosive and release pungent, irritating ammonia gas. Inhalation can cause respiratory distress.
Methylene Chloride (Dichloromethane): A volatile organic solvent and a suspected carcinogen. Handle with appropriate engineering controls and personal protective equipment.
Mandatory Personal Protective Equipment (PPE):
Chemical splash goggles and a full-face shield.[6]
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). Inspect gloves for integrity before each use.[6][7]
A flame-resistant lab coat.
Closed-toe shoes.
An emergency eyewash station and safety shower must be immediately accessible.[7]
Reaction Scheme and Mechanism
The reaction proceeds as follows:
Scheme 1: Synthesis of 3,5-dichloro-2-hydroxybenzenesulfonamide
(Image placeholder for the chemical reaction)
The mechanism involves the nucleophilic attack of the lone pair of electrons on the ammonia molecule onto the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as the leaving group. A subsequent deprotonation of the nitrogen atom by another molecule of ammonia (acting as a base) yields the final sulfonamide product and an ammonium salt.[10]
Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 10-12 grams of the final product.
Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity
Purity
Supplier Example
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
23378-88-3
277.52
13.9 g (0.05 mol)
≥97%
Thermo Fisher
Ammonium Hydroxide (Aqueous Ammonia)
1336-21-6
35.05
100 mL (approx. 6-10 eq.)
28-30%
Sigma-Aldrich
Methylene Chloride (Dichloromethane, DCM)
75-09-2
84.93
150 mL
ACS Grade
Fisher Scientific
Hydrochloric Acid, concentrated
7647-01-0
36.46
As needed
37%
VWR
Deionized Water
7732-18-5
18.02
500 mL
-
-
Equipment
500 mL three-neck round-bottom flask
250 mL addition funnel
Magnetic stirrer and stir bar
Ice-water bath
Internal thermometer
pH meter or pH paper
Büchner funnel and vacuum flask
Standard laboratory glassware
Step-by-Step Procedure
The entire workflow is visualized in the diagram below.
Caption: Workflow for the synthesis of 3,5-dichloro-2-hydroxybenzenesulfonamide.
Preparation of Reagents:
In the chemical fume hood, carefully add 13.9 g (0.05 mol) of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride to 100 mL of methylene chloride in a 250 mL beaker. Stir gently until fully dissolved.
Transfer this solution to the 250 mL addition funnel.
In the 500 mL three-neck flask, place 100 mL of 28% aqueous ammonia. Equip the flask with a magnetic stir bar, an internal thermometer, and the addition funnel.
Cool the flask containing the ammonia solution in an ice-water bath until the internal temperature is between 0-5°C.
Reaction Execution:
Begin vigorous stirring of the cold ammonia solution.
Slowly add the methylene chloride solution of the sulfonyl chloride dropwise from the addition funnel over a period of 45-60 minutes.
Causality Check: This slow, controlled addition is critical to dissipate the heat generated by the exothermic reaction. Maintaining a low temperature (below 15°C) is essential to prevent the formation of undesired by-products.[5]
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
Reaction Work-up and Product Isolation:
Remove the ice bath and allow the mixture to warm to room temperature while stirring.
Remove the methylene chloride by gently bubbling a stream of nitrogen gas through the solution (sparging). This should be done in the fume hood until the organic layer is no longer visible.[5]
Once the DCM is removed, cool the remaining aqueous mixture back down to 0-5°C in an ice bath.
Slowly and carefully, add concentrated hydrochloric acid dropwise while monitoring the pH. Continue adding acid until the pH of the slurry is between 2 and 3. A thick, white precipitate will form.
Stir the cold slurry for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake with two portions of cold (0-5°C) deionized water (50 mL each) to remove any remaining salts.
Drying and Purification:
Press the solid as dry as possible on the filter funnel.
Transfer the product to a watch glass and dry in a vacuum oven at 50°C to a constant weight.
The resulting white to off-white powder is typically of high purity. If further purification is needed, recrystallization from an ethanol/water mixture can be performed.
Characterization of the Final Product
To confirm the identity and purity of the synthesized 3,5-dichloro-2-hydroxybenzenesulfonamide (CAS: 35337-99-6), the following analytical techniques are recommended.[11][12]
Analysis Technique
Expected Results
Melting Point
Determine using a standard melting point apparatus. Compare with literature values.
FT-IR Spectroscopy
Characteristic peaks (cm⁻¹): ~3350-3250 (N-H stretch, two bands for -NH₂), ~3200 (O-H stretch), ~1350 & ~1160 (S=O asymmetric and symmetric stretch), ~800-700 (C-Cl stretch).
¹H NMR
Expected signals for the aromatic protons and the protons of the -NH₂ and -OH groups. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆).
¹³C NMR
Expected signals corresponding to the six carbons of the aromatic ring.
Mass Spectrometry (MS)
The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern for the two chlorine atoms. HPLC-MS can be used to confirm purity and mass.[13]
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low Product Yield
- Incomplete reaction. - Loss of product during work-up. - Hydrolysis of starting material.
- Ensure at least 6-10 equivalents of ammonia are used.[5] - Ensure pH is sufficiently low (~2-3) for complete precipitation. - Use fresh, dry sulfonyl chloride.
Oily or Gummy Product
- Presence of impurities. - Incomplete drying.
- Wash the precipitate thoroughly with cold water. - Consider recrystallization. - Ensure product is dried to a constant weight under vacuum.
Reaction Overheats
- Addition of sulfonyl chloride was too fast. - Inefficient cooling.
- Stop the addition immediately and ensure the ice bath is sufficient. - Proceed with a slower addition rate once the temperature is back under control.
References
Analysis of sulfonamides | PPTX - Slideshare. (n.d.). Retrieved February 27, 2026, from [Link]
Tidwell, T. T. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Organic Letters. ACS Publications. Retrieved February 27, 2026, from [Link]
SAFETY DATA SHEET - 3,5-Dichloro-2-hydroxybenzenesulfonylchloride. (2010, October 22). Thermo Fisher Scientific. Retrieved February 27, 2026, from [Link]
Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
What is the method of analysis of sulphonamides? - Quora. (2023, April 10). Retrieved February 27, 2026, from [Link]
A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts - Shimadzu. (n.d.). Retrieved February 27, 2026, from [Link]
US Patent 4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide. (n.d.). Google Patents.
Ammonolysis - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride - PrepChem.com. (n.d.). Retrieved February 27, 2026, from [Link]
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. (2011). Retrieved February 27, 2026, from [Link]
3,5-dichloro-2-hydroxy-benzenesulfonamide | Chemsrc. (2025, November 24). Retrieved February 27, 2026, from [Link]
An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. (2008, May 15). The Journal of Organic Chemistry. ACS Publications. Retrieved February 27, 2026, from [Link]
3,5-Dichloro-2-hydroxybenzenesulfonic acid | C6H4Cl2O4S | CID 152819 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. (n.d.). Retrieved February 27, 2026, from [Link]
003 Aminolysis of an acid chloride - YouTube. (2020, April 28). Retrieved February 27, 2026, from [Link]
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. (2023, April 27). Retrieved February 27, 2026, from [Link]
dl-4,4',6,6'-TETRACHLORODIPHENIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved February 27, 2026, from [Link]
Ammonia as a weak base for continuous-flow synthesis of Au, Pd, and Cu-NHC heteroleptic chloro complexes - PMC. (2025, December 29). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
Application Note: Preparation and Handling of 3,5-Dichloro-2-hydroxybenzenesulfonamide Stock Solutions in DMSO
Abstract This document provides a comprehensive, field-proven protocol for the preparation, storage, and handling of stock solutions of 3,5-Dichloro-2-hydroxybenzenesulfonamide using dimethyl sulfoxide (DMSO) as the solv...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, field-proven protocol for the preparation, storage, and handling of stock solutions of 3,5-Dichloro-2-hydroxybenzenesulfonamide using dimethyl sulfoxide (DMSO) as the solvent. The accurate preparation of concentrated stock solutions is a foundational prerequisite for generating reliable and reproducible data in drug discovery and life science research. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind key procedures, ensuring the integrity and long-term stability of the compound. We address critical parameters including solvent purity, dissolution techniques, storage conditions, and best practices for dilution into aqueous systems for downstream applications.
Introduction and Scientific Principles
3,5-Dichloro-2-hydroxybenzenesulfonamide is a chlorinated aromatic sulfonamide. Compounds of this class are frequently investigated in medicinal chemistry and chemical biology. For in vitro and in vivo studies, these often-hydrophobic organic molecules must first be dissolved in a suitable organic solvent to create a concentrated stock solution, which is then diluted to a final working concentration in aqueous experimental media.
The Solvent of Choice: DMSO
Dimethyl sulfoxide (DMSO) is the universal solvent for the initial solubilization of a vast array of small molecules in biological research.[1] Its utility stems from its high dielectric constant and aprotic nature, allowing it to effectively dissolve both polar and non-polar compounds. However, its hygroscopic nature and potential to carry dissolved substances through biological membranes necessitate rigorous handling procedures.[2] The use of high-purity, anhydrous DMSO is paramount, as contaminating moisture can reduce the solubility of the compound and may accelerate its degradation over time.
The Imperative of a Validated Protocol
An improperly prepared stock solution—whether due to inaccurate concentration, degradation, or precipitation—is a primary source of experimental irreproducibility. This protocol establishes a self-validating system designed to ensure the quality and stability of 3,5-Dichloro-2-hydroxybenzenesulfonamide stock solutions.
Physicochemical Data and Safety Mandates
Prior to handling, it is essential to be familiar with the properties and safety requirements of both the solute and the solvent.
Compound Specifications
The following data for 3,5-Dichloro-2-hydroxybenzenesulfonamide has been summarized for ease of reference.
All procedures must be performed within a certified chemical fume hood by personnel trained in laboratory safety.
Solvent Hazards: DMSO is an irritant and readily penetrates the skin, potentially carrying dissolved chemicals into the body.[2] It is crucial to prevent all skin contact.
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (nitrile is appropriate), and safety goggles are mandatory.
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening and research applications. Calculations can be adjusted for any desired concentration.
Preparation: Don appropriate PPE and perform all work in a chemical fume hood. Allow the vial of 3,5-Dichloro-2-hydroxybenzenesulfonamide powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
Weighing: Carefully weigh exactly 2.42 mg of the compound powder and transfer it into a sterile amber glass vial.
Causality Note: Using an amber vial protects the compound from potential photodegradation during handling and storage.
Solvent Addition: Using a calibrated pipette, add precisely 1.0 mL of anhydrous DMSO to the vial.
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. The solution should become clear and free of any visible particulates.
Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it to 37°C for a brief period, vortexing intermittently until the solution is clear.[9][10] Ensure the solution returns to room temperature before proceeding.
Workflow Visualization
The following diagram outlines the logical flow of the stock solution preparation protocol.
Caption: Workflow for preparing 3,5-Dichloro-2-hydroxybenzenesulfonamide stock solution.
Quality Control, Storage, and Downstream Handling
Quality Control
The primary quality control check is a visual inspection. A properly prepared stock solution must be a clear, homogenous liquid with no visible crystals, particulates, or color change. If any precipitation is observed, the dissolution step (Section 3.3, Step 4) should be repeated.
Aliquoting and Long-Term Storage
To maintain the integrity of the stock solution, it is imperative to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[11]
Procedure: Once the stock solution is confirmed to be fully dissolved, aliquot it into smaller, single-use volumes in sterile, low-binding microcentrifuge tubes. The aliquot volume should correspond to the amount typically needed for one or two experiments.
Storage Conditions: Store the aliquots at -80°C for long-term stability (up to 6 months). For short-term storage (up to 1 month), -20°C is acceptable.[11]
Handling and Use in Downstream Applications
When diluting the DMSO stock into aqueous buffers or cell culture media, care must be taken to prevent the compound from precipitating.
Stepwise Dilution: Never add a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. It is best to make intermediate dilutions in DMSO first, and then add the final diluted sample to your buffer or media.
Final DMSO Concentration: For cell-based assays, the final concentration of DMSO in the culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.[9][11] Always include a vehicle control in your experiments containing the same final concentration of DMSO as the highest concentration of the test compound.[11]
References
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available at: [Link]
How do I make a stock solution of a substance in DMSO?. ResearchGate. Available at: [Link]
3,5-dichloro-2-hydroxy-benzenesulfonamide. Chemsrc. Available at: [Link]
3,5-Dichloro-2-hydroxybenzenesulfonic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
Application Note: High-Sensitivity Peroxidase Assays using 3,5-Dichloro-2-hydroxybenzenesulfonamide
This is a comprehensive Application Note and Protocol guide for using 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBS-Amide) in peroxidase-coupled assays. This guide is designed for researchers requiring high-sensitivity...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive Application Note and Protocol guide for using 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBS-Amide) in peroxidase-coupled assays. This guide is designed for researchers requiring high-sensitivity oxidative coupling reagents, specifically addressing the sulfonamide derivative as a distinct alternative to the common sulfonic acid salt (HDCBS/DHBS).
Abstract & Introduction
The peroxidase-coupled assay (Trinder reaction) remains the gold standard for quantifying metabolites that generate hydrogen peroxide (H₂O₂), such as glucose, cholesterol, and uric acid. While 3,5-Dichloro-2-hydroxybenzenesulfonic acid (HDCBS/DHBS) is the industry-standard water-soluble coupler, its sulfonamide derivative (3,5-Dichloro-2-hydroxybenzenesulfonamide) offers unique physicochemical properties—specifically enhanced hydrophobicity and altered pKa—making it ideal for membrane-bound assays, lateral flow devices, and lipid-rich matrices where ionic strength interference must be minimized.
This guide details the mechanism, preparation, and protocol for utilizing the sulfonamide derivative (referred to herein as DCHBS-Amide ) in a 4-Aminoantipyrine (4-AAP) coupled system.
Key Advantages of DCHBS-Amide
Enhanced Stability: The sulfonamide group (-SO₂NH₂) provides robust electron-withdrawing character, stabilizing the phenol against spontaneous auto-oxidation.
Matrix Compatibility: Lower water solubility compared to the sulfonate salt allows for controlled precipitation or retention in hydrophobic phases (e.g., solid-phase supports).
High Extinction Coefficient: Forms a stable, intense quinoneimine dye with absorption
typically between 510–520 nm.
Mechanism of Action
The assay relies on the oxidative coupling of DCHBS-Amide with 4-Aminoantipyrine (4-AAP), catalyzed by Horseradish Peroxidase (HRP) in the presence of Hydrogen Peroxide (H₂O₂).
Chemical Pathway[1][2]
Enzymatic Oxidation: The analyte (e.g., Glucose) is oxidized by its specific oxidase (e.g., Glucose Oxidase), generating H₂O₂.
Peroxidase Activation: HRP reacts with H₂O₂ to form Compound I (a high-oxidation state heme intermediate).
Oxidative Coupling: HRP Compound I oxidizes the DCHBS-Amide and 4-AAP. The activated species undergo electrophilic aromatic substitution, likely at the para or ortho position of the phenolic ring, eliminating water and forming a colored Quinoneimine Dye .
Reaction Scheme (Graphviz)
Figure 1: Oxidative coupling pathway. The HRP enzyme cycles between native and oxidized states, consuming H₂O₂ to drive the coupling of DCHBS-Amide and 4-AAP into a measurable chromophore.
Experimental Protocol
Reagent Preparation
Unlike the sulfonic acid salt, DCHBS-Amide is sparingly soluble in neutral aqueous buffers . Proper stock preparation is critical.
Reagent
Concentration (Stock)
Preparation Solvent
Storage
DCHBS-Amide
50 mM
DMSO or Methanol
-20°C (Dark)
4-AAP
20 mM
dH₂O or Buffer
4°C (1 week)
HRP
100 U/mL
Phosphate Buffer (pH 7.4)
-20°C (Aliquot)
Buffer
100 mM
Potassium Phosphate, pH 7.4
Room Temp
Critical Note on Solubility:
Do not attempt to dissolve DCHBS-Amide directly in the aqueous buffer at high concentrations (>1 mM).
Dissolve in DMSO first, then dilute into the reaction mixture. The final DMSO concentration in the assay should be <2% (v/v) to avoid inhibiting HRP.
Standard Assay Workflow (96-Well Plate)
This protocol is calibrated for a total reaction volume of 200 µL.
Step 1: Preparation of Working Solution (Prepare Fresh)
Mix the following components in a light-protected tube:
10 mL Phosphate Buffer (100 mM, pH 7.4)
200 µL 4-AAP Stock (20 mM)
Final: 0.4 mM
400 µL DCHBS-Amide Stock (50 mM in DMSO)
Final: 1.0 mM
20 µL HRP Stock (100 U/mL)
Final: ~1 U/mL
Note: The solution should be clear and colorless. If turbid, add 0.1% Triton X-100.
Step 2: Sample Addition
Pipette 20 µL of Standard (H₂O₂ or Metabolite) or Sample into the wells.
Include a Blank well containing 20 µL of buffer/solvent only.
Step 3: Reaction Initiation
Add 180 µL of the Working Solution to each well.
Mix gently by orbital shaking for 10 seconds.
Step 4: Incubation & Measurement
Incubate at 37°C for 10–15 minutes (Endpoint) or measure kinetically every 30 seconds.
Read Absorbance at 515 nm (Reference: 700 nm).
Workflow Diagram (Graphviz)
Figure 2: Step-by-step assay workflow. Critical step: Pre-dissolution of DCHBS-Amide in DMSO ensures homogeneity.
Optimization & Troubleshooting
Spectral Scanning
Before running critical samples, perform a spectral scan (400–700 nm) of the reacted standard.
Action: Set your plate reader to the experimentally determined
.
Troubleshooting Matrix
Issue
Possible Cause
Corrective Action
Precipitation
DCHBS-Amide insolubility
Increase DMSO to 2-5% or add 0.1% Triton X-100/Tween-20.
High Background
Spontaneous oxidation
Prepare Working Solution fresh; keep in dark; check HRP purity.
Low Sensitivity
pH mismatch
Adjust buffer to pH 7.0–7.5. Phenolic coupling is pH-sensitive.
Interference
Reducing agents (e.g., Ascorbic Acid)
Add Ascorbate Oxidase or use sample pretreatment to remove reducers.
Comparison: DCHBS-Amide vs. Phenol vs. TOOS
Property
Phenol
TOOS (Aniline)
DCHBS-Amide
Sensitivity
Low ()
High ()
Medium-High ()
Solubility
High
High
Low (Hydrophobic)
Stability
Low
Medium
High (Sulfonamide stabilized)
Primary Use
General Ed.
High-sens. Clinical
Lipid/Membrane Assays
= Millimolar Extinction Coefficient (mM⁻¹cm⁻¹)
References
Fossati, P., Prencipe, L., & Berti, G. (1980). Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. Clinical Chemistry, 26(2), 227–231.
Note: Foundational paper for the sulfonic acid analog; mechanism applies to the sulfonamide deriv
Sigma-Aldrich. (n.d.). Peroxidase Assay Protocol. Retrieved from
Standard protocols for 4-AAP/Phenol coupling systems.
PubChem. (2023). 3,5-Dichloro-2-hydroxybenzenesulfonic acid (Compound Summary). Retrieved from
Structural and chemical property verific
Application
Application Note: Purification and Recrystallization Protocol for 3,5-Dichloro-2-hydroxybenzenesulfonamide
Context and Strategic Importance 3,5-Dichloro-2-hydroxybenzenesulfonamide (CAS: 35337-99-6) is a critical halogenated sulfonamide intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs...
Author: BenchChem Technical Support Team. Date: March 2026
Context and Strategic Importance
3,5-Dichloro-2-hydroxybenzenesulfonamide (CAS: 35337-99-6) is a critical halogenated sulfonamide intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). It serves as a foundational building block in the development of ATP-citrate lyase (ACLY) inhibitors[1] and targeted neuroprotective agents[2].
The traditional synthesis of this compound involves the chlorosulfonation of 2,4-dichlorophenol followed by amidation with aqueous or anhydrous ammonia[3]. This synthetic route inherently produces structurally similar regioisomers (e.g., para-substituted sulfonamides) and residual unreacted phenols[4]. Because downstream applications—such as Suzuki-Miyaura cross-coupling or complex amidation—require high-purity precursors to prevent yield-limiting side reactions[5], a robust, self-validating recrystallization protocol is mandatory.
Physicochemical Profile & Thermodynamic Rationale
To design an effective purification strategy, we must exploit the physicochemical properties of the target molecule[6].
Parameter
Value
Impact on Purification Strategy
Molecular Formula
C6H5Cl2NO3S
Dictates overall polarity and mass.
Molecular Weight
242.08 g/mol
Used for precise stoichiometric calculations.
Density
1.72 g/cm³
High density ensures rapid settling of crystals.
LogP
3.127
Indicates high lipophilicity; insoluble in water.
Polar Surface Area
88.77 Ų
Strong H-bonding potential via -OH and -SO₂NH₂.
Mechanistic Rationale for Solvent Selection:
Based on the data above[6], an Ethanol/Water solvent-antisolvent system is the optimal choice.
The Solvent (Ethanol): The hydroxyl and sulfonamide functional groups act as potent hydrogen bond donors and acceptors. Hot ethanol (70°C) effectively disrupts the crystal lattice, providing complete solubilization.
The Anti-Solvent (Water): The dual chloro-substituents and the aromatic ring drive the LogP to 3.127, rendering the compound practically insoluble in water[6]. The controlled addition of water to the ethanolic solution lowers the dielectric constant of the medium, precisely modulating the solubility threshold to induce supersaturation.
Experimental Workflow
Figure 1: Solvent/anti-solvent recrystallization workflow for 3,5-dichloro-2-hydroxybenzenesulfonamide.
Detailed Recrystallization Protocol
This procedure is designed as a self-validating system. Visual cues at each step confirm the thermodynamic state of the solution, ensuring high-fidelity replication.
Step 1: Primary Dissolution
Weigh 10.0 g of crude 3,5-dichloro-2-hydroxybenzenesulfonamide.
Transfer the solid to a 250 mL round-bottom flask equipped with a reflux condenser, magnetic stirrer, and internal thermometer.
Add 50 mL of absolute ethanol.
Heat the suspension using an oil bath to 70–75°C with moderate stirring (400 rpm).
Causality & Experience: The boiling point of ethanol is 78°C. Heating to 70–75°C maximizes kinetic solubility while preventing aggressive solvent boil-off. Complete dissolution (a clear, pale-yellow solution) confirms that all sulfonamide is solubilized.
Step 2: Hot Filtration (In-Process Control)
If the solution remains turbid due to insoluble polymeric byproducts from the chlorosulfonation step[3], perform a rapid hot filtration through a pre-warmed Buchner funnel.
Causality & Experience: Particulate impurities can act as rogue nucleation sites, causing premature and disordered crystallization. Removing them ensures that subsequent crystal growth is driven purely by thermodynamics.
Step 3: Anti-Solvent Addition
Maintain the filtered solution at 70°C.
Using an addition funnel, introduce 75 mL of pre-heated (60°C) deionized water dropwise over a period of 30 minutes.
Causality & Experience: Adding water too rapidly causes the compound to "oil out"—a liquid-liquid phase separation that traps impurities inside an amorphous matrix. Dropwise addition allows the system to reach a state of metastable supersaturation. A transient cloudiness that quickly redissolves is the visual validation that the addition rate is correct.
Step 4: Controlled Crystallization
Remove the heat source. Allow the flask to cool ambiently to room temperature (20–25°C) over 2 hours. Do not use external cooling at this stage.
Once at room temperature, transfer the flask to an ice bath (0–4°C) and hold for 1 hour.
Causality & Experience: A slow cooling rate (approx. 0.5°C/min) provides the activation energy needed for molecules to align into a highly ordered, stable crystal lattice. Rapid cooling forces kinetic precipitation, which co-precipitates regioisomeric impurities[4].
Step 5: Isolation and Washing
Harvest the resulting crystals via vacuum filtration using a sintered glass crucible (Porosity 3).
Wash the filter cake with 20 mL of a chilled (4°C) ethanol/water mixture (1:3 v/v).
Causality & Experience: The mother liquor contains the excluded impurities. The cold wash displaces this liquor. The 1:3 ratio ensures there is just enough ethanol to break the surface tension and penetrate the cake, but not enough to re-dissolve the purified product.
Step 6: Drying
Transfer the crystalline cake to a vacuum oven.
Dry at 45°C under reduced pressure (< 50 mbar) for 24 hours.
Causality & Experience: Vacuum drying at a moderate temperature effectively removes residual water and ethanol without risking thermal degradation or sublimation of the sulfonamide.
Analytical Validation
To confirm the integrity of the recrystallization, the following analytical checks should be performed:
HPLC Analysis: Purity should exceed 99.0% (Area %). The absence of the para-substituted isomer confirms the success of the controlled cooling phase.
Melting Point: The purified compound should exhibit a sharp, discrete melting point, indicating a highly ordered crystal lattice free of solvent inclusions.
References
US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide, Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6uhYWhnWUY3lhZVRESiA7fXDDdyqJkXldbYu1wSXSMV3q3DhBL-dxmXWCSYUVxB8Woyr6eF5XpS160TnhcyjXNT0TfQmfGY7zsZrciM43VJ32UoxgCrIyz03T_2MgIeD-sMkZ-SWuaMGd]
WO2020097408A1 - Acly inhibitors and uses thereof, Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAc_g7GoCMgdiJt2pzuKFDVeYYosshwMbsT3wvTgbX-jMQMDpu83SYAbyiXmrjRIT9aCe5CS8uZjFZlsCvmaZjeNa37QciYTVJc2CGSaMGjywndX7c830bLeanYkKhqKYwshvWSsy-hIaqXeQSBw==]
CN104045552A - Medicinal compound as neuroprotective agent, Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3oAQ64DCqYWTl10KoXAFz4qxrScDWHpawijdqJ99J9e8EH40AXVSffP2CVQpt5dIOYX--sRwVGvpv_gFPAb17flViZsroPU-plp26HIGJhD9o2s64ue-GfDGyYdDGWez11xDjYcPWeyDaCUw=]
Determining the Antimicrobial Potency of 3,5-Dichloro-2-hydroxybenzenesulfonamide: An Application and Protocol Guide for MIC Determination
Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance necessitates a robust and continuous pipeline for the discovery and evaluation of new chemical entities wit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a robust and continuous pipeline for the discovery and evaluation of new chemical entities with antimicrobial potential. Sulfonamides, a long-standing class of synthetic antimicrobials, continue to serve as a versatile scaffold for the development of new therapeutic agents. Their mechanism of action, primarily the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway, remains a viable target. This application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the Minimum Inhibitory Concentration (MIC) of the novel compound 3,5-dichloro-2-hydroxybenzenesulfonamide .
The MIC is a fundamental parameter in antimicrobial drug discovery, defined as the lowest concentration of a drug that prevents the visible growth of a microorganism in vitro.[1] It is a critical measure of a compound's potency and is instrumental in the early stages of drug development for screening, efficacy testing, and monitoring the emergence of resistance.[2] This guide will provide a comprehensive, step-by-step protocol for MIC determination using the widely accepted broth microdilution method, in accordance with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[3] We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible methodology.
Core Principles and Strategic Considerations
The determination of a compound's MIC is not merely a technical procedure but a strategic one that requires careful consideration of the compound's physicochemical properties and the biological system it will be tested against. For 3,5-dichloro-2-hydroxybenzenesulfonamide, a halogenated sulfonamide, understanding its solubility and potential interactions with the test medium is paramount for generating reliable data.
Mechanism of Action: The Sulfonamide Legacy
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, an essential precursor for the synthesis of folic acid. Bacteria must synthesize their own folic acid, which is vital for the production of nucleotides and certain amino acids. By mimicking PABA, sulfonamides block this pathway, leading to a bacteriostatic effect.[4]
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized, resource-efficient, and high-throughput technique for determining the MIC of an antimicrobial agent.[5] The following protocol is a detailed, step-by-step guide tailored for the evaluation of 3,5-dichloro-2-hydroxybenzenesulfonamide.
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
0.5 McFarland turbidity standard
Spectrophotometer or turbidimeter
Incubator (35°C ± 2°C)
Multichannel pipette
Step 1: Preparation of the Compound Stock Solution
The accurate preparation of the stock solution is critical for the reliability of the MIC results. Due to the limited availability of specific solubility data for 3,5-dichloro-2-hydroxybenzenesulfonamide, the use of a versatile solvent like DMSO is recommended.[4]
Weighing the Compound: Accurately weigh a precise amount of 3,5-dichloro-2-hydroxybenzenesulfonamide powder (e.g., 10 mg) using an analytical balance.
Dissolution: Dissolve the weighed compound in a minimal volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
Sterilization: The DMSO stock solution is considered self-sterilizing. No further filtration is required.
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Causality Insight: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. Preparing a high-concentration stock solution allows for minimal solvent carryover into the assay wells, reducing the potential for solvent-induced toxicity to the bacteria.
Step 2: Proposing a Concentration Range for Testing
As there is no established MIC data for 3,5-dichloro-2-hydroxybenzenesulfonamide, a broad initial concentration range is recommended for screening. Based on published data for structurally related novel sulfonamides, which show MIC values ranging from approximately 8 µg/mL to over 500 µg/mL, a suitable starting range would be from 0.5 µg/mL to 512 µg/mL.[4][6]
Table 1: Proposed Concentration Range for MIC Determination
Concentration (µg/mL)
512
256
128
64
32
16
8
4
2
1
0.5
Note: This range may need to be adjusted based on the initial screening results. If the MIC is found to be above 512 µg/mL or below 0.5 µg/mL, the concentration range for subsequent experiments should be shifted accordingly.
Step 3: Preparation of Bacterial Inoculum
The final inoculum density in the test wells should be approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4]
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
Suspension: Suspend the colonies in sterile saline or broth.
Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 600 nm of 0.08 to 0.13).
Final Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted 1:1 in the microtiter plate to reach the target of 5 x 10⁵ CFU/mL.
Causality Insight: A standardized inoculum is crucial for the reproducibility of MIC results. A higher inoculum density can lead to falsely elevated MIC values, while a lower density can result in falsely low MICs.
Step 4: Serial Dilution in a 96-Well Plate
Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
Initial Compound Dilution: Prepare a working solution of the compound at twice the highest desired final concentration. For example, to achieve a final concentration of 512 µg/mL, prepare a 1024 µg/mL solution in CAMHB. Add 100 µL of this working solution to well 1.
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down. Continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10.
Controls:
Growth Control (Well 11): Add 50 µL of CAMHB. This well will receive the bacterial inoculum but no compound.
Sterility Control (Well 12): Add 100 µL of CAMHB. This well will not be inoculated and serves to confirm the sterility of the medium.
Step 5: Inoculation and Incubation
Inoculation: Add 50 µL of the final bacterial inoculum (prepared in Step 3) to wells 1 through 11. This will bring the total volume in each well to 100 µL and dilute the compound concentrations to the final desired range.
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Caption: Workflow for the broth microdilution method to determine MIC.
Step 6: Reading and Interpreting the Results
Visual Inspection: After incubation, visually inspect the microtiter plate for bacterial growth. The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity.
MIC Determination: The MIC is the lowest concentration of 3,5-dichloro-2-hydroxybenzenesulfonamide that completely inhibits visible growth of the organism.[1]
Data Presentation and Quality Control
For robust and reliable results, it is essential to include quality control (QC) strains in each experiment. These are well-characterized strains with known MIC values for standard antibiotics.
Table 2: Recommended Quality Control Strains and Incubation Conditions
Bacterial Species
QC Strain
Recommended Incubation Time
Recommended Incubation Temperature
Escherichia coli
ATCC 25922
16-20 hours
35°C ± 2°C
Staphylococcus aureus
ATCC 29213
16-20 hours
35°C ± 2°C
Pseudomonas aeruginosa
ATCC 27853
16-20 hours
35°C ± 2°C
Enterococcus faecalis
ATCC 29212
16-20 hours
35°C ± 2°C
The results of the QC strains should fall within the acceptable ranges established by CLSI to validate the experimental run.
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded protocol for determining the MIC of 3,5-dichloro-2-hydroxybenzenesulfonamide. By adhering to these detailed steps and understanding the rationale behind them, researchers can generate accurate and reproducible data on the antimicrobial potency of this novel compound. The determination of the MIC is a foundational step in the journey of a new antimicrobial agent from the laboratory to the clinic. Subsequent studies should aim to elucidate the compound's spectrum of activity against a broader panel of clinical isolates, investigate its mechanism of action in more detail, and assess its potential for synergistic interactions with existing antibiotics.
References
Jubeh, B., Breijyeh, Z., & Karaman, R. (2020).
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI.
Kapron, B., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. Available at: [Link]
Microbiology Info. (n.d.). Broth Microdilution. Available at: [Link]
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
IDEXX. (2023). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]
synthesis of Schiff bases from 3,5-Dichloro-2-hydroxybenzenesulfonamide
Application Note: Synthesis of -Sulfonylaldimine Schiff Bases from 3,5-Dichloro-2-hydroxybenzenesulfonamide Executive Summary This application note details the synthesis of -sulfonylaldimines (sulfonyl Schiff bases) util...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of
-Sulfonylaldimine Schiff Bases from 3,5-Dichloro-2-hydroxybenzenesulfonamide
Executive Summary
This application note details the synthesis of
-sulfonylaldimines (sulfonyl Schiff bases) utilizing 3,5-Dichloro-2-hydroxybenzenesulfonamide as the nucleophilic scaffold. Unlike standard aniline-based Schiff bases, sulfonamides possess significantly reduced nucleophilicity due to the electron-withdrawing nature of the sulfonyl group (). Consequently, standard condensation protocols often fail, requiring specialized catalytic activation and dehydration strategies.
These compounds are critical pharmacophores in drug discovery, particularly as Carbonic Anhydrase (CA) inhibitors and intermediates for metallodrugs.
Scientific Background & Rationale
The Challenge of Sulfonamide Nucleophilicity
The primary challenge in synthesizing Schiff bases from 3,5-Dichloro-2-hydroxybenzenesulfonamide lies in the electronic environment of the nitrogen atom.
Aniline vs. Sulfonamide: In anilines, the lone pair is delocalized over the phenyl ring but remains available for nucleophilic attack. In sulfonamides (
), the lone pair is strongly delocalized into the bonds, rendering the nitrogen a poor nucleophile.
Thermodynamic Equilibrium: The condensation reaction with aldehydes is reversible. Because the product (
-sulfonylimine) is moisture-sensitive and the reactant is stable, the equilibrium favors the starting materials. Successful synthesis requires continuous water removal and electrophilic activation of the aldehyde carbonyl.
Pharmacological Significance
The 3,5-dichloro-2-hydroxybenzenesulfonamide moiety is a privileged structure in medicinal chemistry.
Carbonic Anhydrase Inhibition (CAI): The sulfonamide group acts as a zinc-binding group (ZBG) within the CA active site.
Halogen Bonding: The chlorine atoms at positions 3 and 5 enhance lipophilicity and provide secondary halogen-bonding interactions with enzyme residues, improving potency compared to non-halogenated analogs.
Schiff Base Hybridization: Converting the primary sulfonamide to a Schiff base (
) alters the zinc-coordination geometry and introduces a "tail" (the aldehyde moiety) that can probe the hydrophobic half of the enzyme active site.
Chemical Reaction Strategy
The synthesis involves the condensation of 3,5-Dichloro-2-hydroxybenzenesulfonamide (1) with various aromatic aldehydes (2) to yield the
-sulfonylaldimine (3).
General Equation:
Visualization: Mechanistic Pathway
The following diagram illustrates the acid-catalyzed mechanism required to overcome the low nucleophilicity of the sulfonamide.
Caption: Acid-catalyzed pathway transforming the weak sulfonamide nucleophile into the stable sulfonylimine.
Experimental Protocols
Method A: Conventional Reflux with Azeotropic Dehydration
Best for: Large-scale synthesis and thermally stable aldehydes.
Best for: Rapid library generation, high yield, and moisture-sensitive products.
Materials:
3,5-Dichloro-2-hydroxybenzenesulfonamide (2 mmol)
Aromatic Aldehyde (2.2 mmol)
Solid Support/Catalyst: Basic Alumina (
) or Silica Gel (activated)
Solvent: None (Neat) or minimal Ethanol for mixing.
Procedure:
Preparation: In a mortar, grind the sulfonamide and aldehyde together until a homogeneous paste/powder is formed.
Catalyst Addition: Mix the paste with 1.0 g of basic Alumina (acts as both catalyst and dehydrating agent).
Irradiation: Place the mixture in a microwave process vial (open vessel or vented). Irradiate at 300–400W for 2–5 minutes. Note: Use pulsed irradiation (30s on, 10s off) to prevent overheating.
Extraction: Cool the solid mass. Add 20 mL of hot ethanol or dichloromethane (DCM) to dissolve the product, leaving the alumina support behind.
Filtration: Filter off the alumina.
Crystallization: Evaporate the solvent to obtain the crude product. Recrystallize from ethanol.
Characterization & Validation
To validate the formation of the Schiff base and ensure the integrity of the sulfonamide pharmacophore, compare spectral data against the starting material.
Table 1: Key Spectral Indicators
Technique
Feature
Starting Material (Sulfonamide)
Product (Schiff Base)
FTIR
Two sharp bands ()
Disappears
FTIR
Absent
Strong band ()
FTIR
Sym/Asym bands ()
Retained (slight shift)
NMR
Broad singlet ( ppm, 2H)
Disappears
NMR
Absent
Singlet ( ppm, 1H)
NMR
Phenolic
Singlet ( ppm)
Retained (often downfield shift)
Troubleshooting Guide
Problem: Recovery of starting material only.
Cause: Hydrolysis of the product during workup or insufficient water removal.
Solution: Use Method A with strict Dean-Stark conditions. Ensure workup solvents are anhydrous. Store product in a desiccator.
Solution: Increase catalyst concentration or switch to a stronger Lewis acid (e.g.,
).
Workflow Visualization
The following flowchart outlines the decision-making process for selecting the synthesis route and the subsequent validation steps.
Caption: Operational workflow for selecting the optimal synthesis path based on substrate stability.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Khan, S., et al. (2014). Synthesis, Spectral Characterization and Antibacterial Study of a Schiff Base Metal Complexes Derived from N-[(E)-(5-Chloro-2-Hydroxyphenyl) Methylidene]-4-Nitrobenzenesulfonamide. World Applied Sciences Journal. Link
Bouzian, Y., et al. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent.[1][2][3][4] RSC Advances, 13, 5058-5066. Link
Hopkins, M. D., et al. (2018). Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides From Aldehydes and Hypervalent Iodine Reagents. Molecules, 23(8), 1838.[5] Link
Elangovan, N., et al. (2021). Synthesis of a versatile Schiff base... from 3,5-diiodosalicylaldehyde and sulfanilamide.[6] Journal of Molecular Structure. Link(Note: Illustrates the reverse condensation logic relevant to structural characterization).
Application Note: Optimal pH Range for 3,5-Dichloro-2-hydroxybenzenesulfonamide Stability
This Application Note is structured as a comprehensive technical guide for characterizing and optimizing the pH stability of 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBSA) . It integrates theoretical physicochemical p...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a comprehensive technical guide for characterizing and optimizing the pH stability of 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBSA) . It integrates theoretical physicochemical principles with a practical, self-validating experimental protocol.
Executive Summary
For the structural integrity of 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBSA), the optimal pH range is 4.5 – 6.5 .
Maximum Chemical Stability: pH 4.5 – 5.5 (Minimizes oxidative degradation of the phenolate species).
Solubility/Stability Balance: pH 6.0 – 7.0 (Sufficient ionization for aqueous solubility while maintaining acceptable hydrolytic stability).
Critical Risk: At pH > 8.0, the compound becomes susceptible to oxidative degradation (via phenolate formation) and base-catalyzed hydrolysis of the sulfonamide bond. At pH < 3.0, solubility is negligible, and acid-catalyzed hydrolysis becomes a risk factor under thermal stress.
To stabilize DCHBSA, one must understand the interplay between its ionization states and degradation pathways. The molecule contains two acidic functional groups: the phenolic hydroxyl (
) and the sulfonamide nitrogen ().
Ionization Profile (pKa Estimates)
The electron-withdrawing chlorine atoms (positions 3,5) and the sulfonamide group (position 1) significantly increase the acidity of the phenol compared to unsubstituted phenol.
Functional Group
Estimated pKa
Charge State at pH 7.4
Impact on Stability
Phenolic -OH
6.2 – 6.8
Mostly Ionized ()
High Risk: The anionic phenolate is electron-rich and prone to oxidation (quinoclast formation).
Sulfonamide -NH₂
~9.8 – 10.5
Neutral ()
Low Risk: Remains neutral at physiological pH; deprotonation at pH > 10 accelerates hydrolysis.
Degradation Pathways
The stability profile is governed by two competing mechanisms:
bond yields 3,5-dichloro-2-hydroxybenzenesulfonic acid and ammonia.
Kinetics: Sulfonamides are generally resistant to hydrolysis at ambient temperatures but degrade under extreme pH (pH < 2 or pH > 10) combined with heat.
Oxidation (pH Dependent):
Mechanism:[1][2][3][4] The phenolate ion (dominant at pH > pKa) is susceptible to radical attack and oxidation, leading to the formation of quinone imines or polymeric species.
Kinetics: Rate increases logarithmically with pH above the phenol pKa.
Visualizing the Degradation Network
The following diagram illustrates the degradation logic and ionization states.
Figure 1: Ionization states and dominant degradation pathways for DCHBSA. The red arrow indicates the primary instability risk at neutral/basic pH.
Protocol: Determination of pH-Rate Profile
This protocol is designed to empirically validate the optimal pH by generating a pH-rate profile (
vs. pH).
Materials & Buffer Preparation
To ensure data integrity, use buffers with constant ionic strength (0.1 M) to isolate the pH effect from catalytic salt effects.
Solvent: Acetonitrile (ACN) or Methanol (MeOH) for stock preparation.
Experimental Workflow
Step 1: Stock Solution Preparation
Dissolve DCHBSA in methanol to a concentration of 1 mg/mL. This ensures the compound is fully solubilized before dilution into aqueous buffers.
Step 2: Sample Preparation (Stress Conditions)
Prepare 10 mL aliquots for each pH point (e.g., pH 2, 4, 6, 8, 10).
Add 100 µL Stock Solution to 9.9 mL of the respective buffer.
Final Concentration: 10 µg/mL.
Control: Prepare a sample in pure methanol (store at 4°C).
Step 3: Incubation
Thermal Stress: Incubate samples at 60°C in a water bath or thermomixer. (Elevated temperature is required to observe degradation within a reasonable timeframe, e.g., 48-72 hours).
Oxidative Stress Check: For pH > 6, prepare a duplicate set purged with Nitrogen (
) to distinguish between hydrolysis and oxidation.
Step 4: HPLC Analysis
Analyze aliquots at T=0, 24h, 48h, and 72h.
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol/phenolate).
Data Analysis & Calculation
Calculate the pseudo-first-order degradation rate constant (
) for each pH:
Plot
vs. pH. The minimum of this curve represents the pH of maximum stability ().
Stability Validation Workflow
Use the following decision tree to interpret your stability data and select the final formulation buffer.
Figure 2: Decision tree for formulation development based on stability data.
Storage & Handling Recommendations
Based on the chemical structure and general sulfonamide behavior:
Solid State: Store as a dry powder at room temperature (15-25°C). The solid form is chemically stable. Protect from light to prevent photo-oxidation of the phenolic moiety.
Aqueous Solution:
Preferred: Prepare fresh in pH 5.0 Citrate Buffer .
Alternative: If pH 7.4 is required for biological assays, add 0.1 mM EDTA (to chelate metals that catalyze oxidation) and use within 24 hours.
Solvent: DMSO stocks are stable at -20°C. Avoid storing in basic buffers for extended periods.
References
Sulfonamide Hydrolysis Kinetics
Białk-Bielińska, A., et al. (2012).[2] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. This paper establishes that sulfonamides are generally hydrolytically stable at neutral pH (6-9) and more susceptible to acid hydrolysis.
Source:
Gilead, S., & Baldwin, J. E. (1976). "Mechanism of the oxidation of phenols." The presence of electron-withdrawing groups (like Cl and SO2)
Waterman, K. C., & Adami, R. C. (2005). "Accelerated aging: prediction of chemical stability of pharmaceuticals." International Journal of Pharmaceutics.
Technical Support Center: Purification of Crude 3,5-Dichloro-2-hydroxybenzenesulfonamide
Welcome to the technical support center for the purification of 3,5-Dichloro-2-hydroxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who require high-purity mat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 3,5-Dichloro-2-hydroxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Achieving high purity is critical as impurities can interfere with biological assays, affect crystallization studies, and compromise the integrity of downstream applications.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common purification challenges.
Section 1: Understanding Your Crude Material: Impurity Profiling
Effective purification begins with understanding the nature of the impurities in your crude product. The synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonamide typically involves the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with ammonia.[2]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 3,5-Dichloro-2-hydroxybenzenesulfonamide?
A1: Based on the common synthetic route, you can anticipate the following impurities:
Unreacted Starting Material: 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. This is a reactive species and may persist if the amination reaction is incomplete.[2][3][4][5][6]
Hydrolysis Product: 3,5-Dichloro-2-hydroxybenzenesulfonic acid. The sulfonyl chloride starting material is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.[4][5] The sulfonamide product itself can also undergo hydrolysis under harsh acidic or basic conditions.[7]
Inorganic Salts: Ammonium chloride (NH₄Cl) is a common byproduct of the reaction. Other salts may be present depending on the workup and neutralization steps.
Colored Impurities: Often, crude products from sulfonation and subsequent reactions can contain colored, high-molecular-weight byproducts.
Q2: Which analytical techniques are best for assessing the purity of my crude sample?
A2: A multi-pronged approach is recommended for a comprehensive purity assessment. Each technique provides different and complementary information.
Retention factor (Rf), number of components, qualitative impurity profile.
Fast, inexpensive, excellent for reaction monitoring and selecting column chromatography conditions.
Not quantitative, potential for co-elution of spots.
High-Performance Liquid Chromatography (HPLC)
Differential partitioning between stationary and mobile phases.[1]
Retention time, peak area for quantification (% purity).[1]
High sensitivity, excellent for quantitative analysis, robust and reproducible.[1]
Requires reference standards for absolute quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Structural confirmation, identification of impurities with distinct signals.
Provides detailed structural information, can quantify impurities if a standard is used.
Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret.
Melting Point Analysis
Temperature at which a solid becomes a liquid.
A sharp melting point close to the literature value indicates high purity. A broad or depressed range suggests the presence of impurities.
Simple, fast, and provides a good qualitative measure of purity.
Not suitable for amorphous solids or compounds that decompose on heating.
For visualizing sulfonamides on a TLC plate, UV light at 254 nm is standard. For enhanced visualization, you can spray the plate with a fluorescamine solution, which makes sulfonamides appear as yellow-green fluorescent spots under UV light at 366 nm.[1][8]
Section 2: Purification Strategy Selection
The choice of purification method depends on the scale of your experiment and the nature of the impurities identified in Section 1. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q3: When is recrystallization the best choice for purification?
A3: Recrystallization is ideal when your desired compound is significantly more soluble in a hot solvent than at cold temperatures, while the impurities are either highly soluble or sparingly soluble at all temperatures.[9][10] It is a cost-effective and scalable method for removing impurities with different polarity profiles from your product. For sulfonamides, solvent mixtures like ethanol-water or isopropanol-water are often effective.[9][11]
Q4: Under what circumstances should I use flash column chromatography?
A4: Flash column chromatography is the preferred method when dealing with complex mixtures containing impurities of similar polarity to the product, which are difficult to separate by recrystallization.[12][13] It offers high resolution but is generally more time-consuming and expensive, especially for large-scale purifications.[12][13] Given that 3,5-Dichloro-2-hydroxybenzenesulfonamide is a polar compound, a normal-phase silica gel column with a polar mobile phase, such as ethyl acetate/hexanes or methanol/dichloromethane, would be a good starting point.[14]
Q5: Can an acid-base extraction be useful?
A5: An acid-base extraction is less likely to be effective for separating the target compound from its sulfonic acid hydrolysis product. Both the phenolic hydroxyl group and the sulfonic acid group are acidic, and the sulfonamide nitrogen is generally not basic enough to be protonated easily. This similarity in acidic properties makes differential extraction challenging.
Section 3: Detailed Protocols & Troubleshooting
This section provides step-by-step protocols for the most common purification techniques and a troubleshooting guide to address potential issues.
Protocol 1: Optimized Recrystallization
This protocol is designed to remove both polar and non-polar impurities. A mixed solvent system is often required for compounds like sulfonamides which have both polar and non-polar regions.[11]
Step-by-Step Methodology:
Solvent Selection: In a test tube, add ~50 mg of your crude material. Add a few drops of a good solvent (e.g., ethanol, isopropanol) and heat until dissolved. Then, add a poor solvent (e.g., water) dropwise until the solution becomes cloudy. Add another drop of the good solvent to clarify. This indicates a suitable mixed-solvent system.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., 95% ethanol) to just dissolve the solid.[10]
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount (1-2% by weight) of activated charcoal, and swirl. Briefly heat the mixture to boiling.[9]
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal or any insoluble impurities. This step prevents premature crystallization.[9]
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize the yield.[9]
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any residual soluble impurities.[10]
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of solvent.
Troubleshooting Guide for Recrystallization
Q: My compound is "oiling out" instead of forming crystals. What should I do?A: "Oiling out" occurs when the solute separates as a liquid.[9] This often happens if the solution is too concentrated or cools too quickly, or if the melting point of the solid is lower than the boiling point of the solvent.
Solution 1: Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to dilute the mixture, and allow it to cool more slowly.[9]
Solution 2: Change the solvent system. The current solvent may be too nonpolar.[9]
Solution 3: Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[9]
Q: No crystals are forming, even after the solution has cooled in an ice bath. What is the problem?A: This is typically due to using too much solvent, resulting in a solution that is not saturated enough for crystals to form.
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out of solution impurely.
Q: My final product yield is very low. Why?A: Low yield can result from several factors:
Too much solvent was used: As mentioned above, this keeps more of your product dissolved in the filtrate.
Premature crystallization: The product may have crystallized during the hot filtration step. Ensure your glassware is pre-heated.[9]
Inappropriate solvent choice: The solvent may have too high a solubility for your compound, even at low temperatures.[9]
Protocol 2: Flash Column Chromatography
This protocol is for separating compounds with similar polarities using normal phase silica gel.
Step-by-Step Methodology:
Solvent System Selection: Using TLC, find a solvent system (e.g., ethyl acetate/hexanes) that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.[15]
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).[12] Alternatively, for better resolution, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[12]
Elution: Start eluting with the solvent system determined by TLC. Apply gentle air pressure to accelerate the solvent flow.[13] You can run the column isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of ethyl acetate).
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Troubleshooting Guide for Chromatography
Q: The separation between my product and an impurity is poor. How can I improve it?A: Poor separation means the resolution needs to be increased.
Solution 1: Optimize the solvent system. Try a less polar mobile phase to increase the retention time and allow for better separation.
Solution 2: Use a longer column or a finer grade of silica gel.
Solution 3: Ensure you have not overloaded the column with too much crude material. A general rule of thumb is a silica gel-to-compound ratio of 30-50:1 by weight for easy separations.[15]
Q: My compound is streaking or "tailing" on the TLC plate and the column. What does this mean?A: Tailing is often a sign that the compound is too polar for the stationary phase or is interacting strongly with acidic sites on the silica.
Solution 1: Add a small amount of a polar modifier to your mobile phase. For acidic compounds like this sulfonamide, adding a small percentage (0.5-1%) of acetic acid to the eluent can improve peak shape by protonating the compound and reducing its interaction with the silica.
Solution 2: Consider using a different stationary phase, such as alumina or reversed-phase silica.[15]
Section 4: Purity Verification and Storage
Q: How do I confirm the purity of my final product?
A: After purification, you must re-assess the purity using the analytical techniques described in Section 1. A pure sample should show:
A single spot on the TLC plate in multiple solvent systems.
An NMR spectrum consistent with the desired structure and free of impurity signals.
A sharp melting point that matches the literature value.
Q: What are the best practices for storing purified 3,5-Dichloro-2-hydroxybenzenesulfonamide?
A: The starting material, 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, is noted to be moisture-sensitive.[5] While the sulfonamide is more stable, it is good practice to store the purified, dry solid in a tightly sealed container in a cool, dry place, away from direct light to prevent potential degradation over time.
References
Method for the purification of aryl sulfonic acids and salts. Google Patents.
Recrystallization of Sulfanilamide. Scribd. Available from: [Link]
Determination and Confirmation of Sulfonamides Revision: 05. FSIS.USDA.gov. Available from: [Link]
Process for the preparation of 2-hydroxybenzenesulfonamide. Google Patents.
3,5-dichloro-2-hydroxy-benzenesulfonamide. Chemsrc.com. Available from: [Link]
Experiment 3 Notes. Chemistry LibreTexts. Available from: [Link]
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Available from: [Link]
Question on purifying aryl Sulfonic acids. Reddit. Available from: [Link]
Sodium 3,5-dichloro-2-hydroxy benzene sulphonate. Otto Chemie Pvt Ltd. Available from: [Link]
(PDF) Determination of Sulfonamides in Meat by Liquid Chromatography Coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry. ResearchGate. Available from: [Link]
Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Available from: [Link]
Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Scientific Research Publishing. Available from: [Link]
Purification of sulfonic acids. Google Patents.
Simple Tests for Identification of Sulfonamides. ResearchGate. Available from: [Link]
Chromatography: Solvent Systems For Flash Column. University of Rochester Chemistry. Available from: [Link]
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications. Available from: [Link]
Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. PrepChem.com. Available from: [Link]
Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. PubMed. Available from: [Link]
Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. PMC. Available from: [Link]
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available from: [Link]
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available from: [Link]
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]
dealing with moisture sensitivity in sulfonamide precursor storage
The following guide is structured as a Technical Support Center for a specialized chemical reagent supplier. It simulates a "Tier 3" escalation where standard troubleshooting has failed, requiring in-depth mechanistic in...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Technical Support Center for a specialized chemical reagent supplier. It simulates a "Tier 3" escalation where standard troubleshooting has failed, requiring in-depth mechanistic intervention.
Ticket ID: #SULF-9928-H2O
Topic: Critical Moisture Management for Sulfonyl Chlorides
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely accessing this guide because your sulfonamide synthesis (Schotten-Baumann or similar coupling) has failed to reproduce established yields, or you have observed physical degradation (fuming, clumping) in your sulfonyl chloride stock.
The Core Issue: Sulfonyl chlorides (
) are electrophilic powerhouses. Their utility in drug discovery relies on the high lability of the bond. However, this same lability makes them kinetically unstable in the presence of ambient moisture. Hydrolysis does not just lower purity; it generates sulfonic acid () and hydrochloric acid (), both of which actively sabotage the stoichiometry of nucleophilic couplings.
This guide provides the diagnostic logic , rescue protocols , and preventative engineering required to restore your experimental integrity.
Module 1: Diagnosis & Identification
User Question: "My LCMS shows the product peak, but the yield is 40% lower than expected. How do I know if my sulfonyl chloride precursor is the culprit?"
The Mechanistic Failure Mode
When sulfonyl chlorides degrade, they don't just "disappear"; they transform into species that compete for your base.
The Reaction:
The Consequence: Both products are strong acids. If you are using a standard 1.1 equivalent of base (e.g., TEA, DIPEA), the degradation products will neutralize your base before it can deprotonate your amine nucleophile. The coupling reaction stalls not because the reagent is gone, but because the proton scavenger has been depleted.
Diagnostic Workflow (Decision Tree)
Use this logic flow to determine if your reagent is compromised.
User Question: "I bought a 100g bottle of p-Toluenesulfonyl chloride. I used 5g. How do I store the rest so it doesn't turn into a brick?"
The "Dry-Box" Hierarchy
Storage stability is a function of moisture permeation rate. Standard screw caps are permeable to water vapor over weeks.
Storage Tier
Method
Suitability
Estimated Shelf Life
Tier 1 (Gold Standard)
Glovebox (Nitrogen atm)
Highly reactive liquids (e.g., Triflyl chloride)
> 1 Year
Tier 2 (Recommended)
Desiccator with or Active Sieves
Solids (TsCl, Nosyl-Cl)
6-12 Months
Tier 3 (Acceptable)
Parafilm-sealed + Secondary Container
General purpose storage
1-3 Months
Tier 4 (Avoid)
Standard Fridge (No secondary containment)
DANGEROUS
< 2 Weeks
Why Tier 4 is Dangerous: Refrigerators have high humidity. As the bottle cools, the internal pressure drops, actively sucking moist air past the threads of the cap. When you reopen the cold bottle in a warm lab, condensation forms immediately inside the reagent [1, 2].
Best Practice: The "Double-Vessel" Technique
For reagents stored outside a glovebox:
Place the primary reagent bottle inside a larger jar (e.g., a wide-mouth Mason jar or specialized secondary container).
Fill the void space with a color-indicating desiccant (Drierite or Silica Gel).
Store the entire assembly in the fridge/freezer.
Warm to room temperature before opening the outer jar to prevent condensation on the inner bottle.
Module 3: Handling & Usage
User Question: "I need to transfer Methanesulfonyl Chloride (MsCl) to my reaction. It smokes when I use a pipette. What should I do?"
The Closed-System Transfer
Liquid sulfonyl chlorides (MsCl, TfCl) react violently with humidity. "Smoking" is the release of HCl gas. You must use a Positive Pressure Cannula Transfer or a Syringe Technique .
Figure 2: Workflow for inert syringe transfer of moisture-sensitive liquids.
Protocol 3.1: Syringe Transfer for MsCl
Equip the reagent bottle with a "Sure-Seal" or rubber septum.[3]
Purge the bottle headspace with Nitrogen/Argon for 2 minutes via an inlet needle.
Pressurize the bottle slightly with the gas line.
Insert a dried glass syringe (plastic can leach plasticizers with aggressive acid chlorides) through the septum.
Draw the liquid. The gas pressure will help fill the syringe, preventing bubble formation (cavitation).
Transfer directly into the reaction flask which is already under inert gas [3].
Module 4: Rescue & Purification
User Question: "My TsCl has clumps and smells acidic. Can I save it, or do I need to buy new?"
The "Wash and Dry" Rescue
Unlike many sensitive reagents, solid sulfonyl chlorides can often be rescued because the hydrolysis product (sulfonic acid) is water-soluble, while the sulfonyl chloride is lipophilic.
Scientific Basis:
is insoluble in cold water.
(impurity) is highly soluble in water.
Hydrolysis is temperature-dependent (slow at 0°C).
Protocol 4.1: Recrystallization/Wash for Solid Sulfonyl Chlorides (e.g., TsCl)
Reference: Adapted from Vogel's Textbook of Practical Organic Chemistry and Organic Syntheses [4, 5].
Dissolve: Dissolve the impure solid in the minimum amount of Chloroform (
) or Toluene .
Note: Do not use alcohols or amines!
Wash: Transfer to a separatory funnel. Wash rapidly with ice-cold water (2x).
Mechanism:[4][5][6][7][8] This extracts the sulfonic acid and HCl. Speed and low temperature prevent further hydrolysis.
Dry: Dry the organic layer immediately over anhydrous
Filter & Concentrate: Filter off the drying agent and evaporate the solvent under reduced pressure.[9]
Recrystallize (Optional): If high purity is needed, recrystallize the residue from hot petroleum ether or hexane.
Store: Place immediately in a desiccator (See Module 2).
Protocol 4.2: Distillation for Liquids (MsCl)
Warning: Potentially Hazardous. Perform in a fume hood.
Simple distillation is often effective.
Vacuum: Use reduced pressure to lower the boiling point and minimize thermal decomposition (
extrusion).
Fraction: Discard the first 10% (forerun) which contains HCl and water. Collect the middle fraction.
FAQs
Q: Can I use Silica Gel Chromatography to purify sulfonyl chlorides?A: generally, NO . Silica gel contains surface hydroxyl groups and adsorbed water. Sulfonyl chlorides will react with the silica, permanently binding to the column or hydrolyzing. If you must, use "Flash" chromatography with extremely rapid flow rates and oven-dried silica, but yield loss is guaranteed.
Q: Why did my reaction turn purple/black?A: This often indicates the formation of decomposition products or oxidation. If you used an amine with a degraded sulfonyl chloride (containing HCl), you may be observing the oxidation of the amine salt.
Q: Is it safe to store sulfonyl chlorides in metal containers?A:Never. The inevitable hydrolysis releases HCl, which will corrode metal cans and even stainless steel spatulas over time. Use glass or Teflon (PTFE) lined containers only.
References
BenchChem Technical Support. (2025).[9][10][11] Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide. Retrieved from
Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Retrieved from
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from
Technical Support Center: Stability of 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBS) in Oxidative Environments
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when utilizing 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBS) .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when utilizing 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBS) . DCHBS is a critical pharmacophore and precursor in the development of Carbonic Anhydrase II (CA-II) inhibitors and targeted metabolic decoupling agents[1].
While the sulfonamide moiety of DCHBS is highly robust, the 2-hydroxy (phenol) group—despite being flanked by electron-withdrawing chlorine atoms at the 3 and 5 positions—presents significant oxidative vulnerabilities. Understanding the causality behind its degradation is paramount to ensuring experimental reproducibility, preventing artifactual assay data, and designing stable synthetic workflows.
Part 1: Troubleshooting Guides & FAQs
Issue 1: Unexplained loss of target activity and color change in stock solutions
Q: My DCHBS stock solutions change from clear to a yellow/brown tint over several weeks, and my in vitro enzyme inhibition assays (e.g., CA-II) are showing artificially inflated potency. What is happening?
Root Cause (Causality): The color change is a classic indicator of auto-oxidation of the phenol ring. In ambient air, trace transition metals or UV light catalyze the single-electron oxidation of the phenol into a phenoxy radical. This radical rapidly undergoes further oxidation and potential dechlorination to form a reactive chlorobenzoquinone derivative[2].
The Assay Artifact: Quinones are highly reactive Michael acceptors. Instead of competitively inhibiting your target enzyme, these degradation products covalently bind to nucleophilic residues (e.g., cysteine or lysine) on the enzyme's surface. This results in irreversible, non-specific inhibition, artificially inflating your apparent
values.
Solution:
Store stock solutions in anhydrous DMSO at -20°C in amber vials to prevent photo-oxidation.
Purge the headspace of storage vials with Argon or Nitrogen.
Prepare aqueous assay buffers fresh daily.
Issue 2: High intrinsic clearance in liver microsome assays
Q: During our in vitro DMPK profiling (Human Liver Microsomes), DCHBS exhibits rapid clearance. Is the sulfonamide group being hydrolyzed?
Root Cause: No, the sulfonamide is generally stable under these conditions. The rapid clearance is predominantly driven by Cytochrome P450 (CYP)-mediated oxidation of the phenol ring. CYP enzymes catalyze the oxidation of the dichlorophenol moiety directly into an electrophilic ortho- or para-quinone reactive metabolite.
Validation: You can self-validate this mechanism by running the assay strictly without NADPH (the required cofactor for CYPs). If clearance ceases in the absence of NADPH, the mechanism is definitively CYP-mediated oxidation rather than chemical instability or hydrolysis.
Issue 3: pH-dependent degradation in aqueous buffers
Q: DCHBS seems stable in our acidic mobile phase (pH 3.0) but degrades rapidly in our physiological assay buffer (pH 7.4 to 8.5). Why is the stability so pH-dependent?
Root Cause: The oxidation rate of chlorophenols is strictly dictated by their ionization state. At a pH approaching or exceeding the
of the phenol group, the molecule deprotonates to form a phenolate anion . The phenolate is significantly more electron-rich than the neutral phenol, making it exponentially more susceptible to electrophilic attack by reactive oxygen species (ROS) such as singlet oxygen[3].
Solution: If your experimental design permits, maintaining the buffer pH slightly acidic (pH 5.5 - 6.5) will keep the phenol protonated, drastically increasing the compound's oxidative half-life.
Part 2: Quantitative Data Presentation
To assist in experimental planning, the following table synthesizes the stability profile of DCHBS across various oxidative environments.
Table 1: Stability Profile of DCHBS in Oxidative Environments
To definitively prove that DCHBS is degrading via an oxidative quinone pathway during your specific assays, use this self-validating trapping protocol. The nucleophilic thiol of GSH will attack the electrophilic quinone, forming a stable adduct that can be easily detected via mass spectrometry.
Step-by-Step Methodology:
Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Freshly prepare 100 mM Glutathione (GSH) in buffer and 20 mg/mL Human Liver Microsomes (HLM).
Incubation Mixture: In a microcentrifuge tube, combine HLM (1 mg/mL final concentration), GSH (5 mM final), and DCHBS (10 µM final). Pre-warm the mixture at 37°C for 5 minutes.
Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450-mediated oxidation cascade.
Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile (1:1 v/v) containing your internal standard.
Protein Precipitation: Vortex for 2 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C.
LC-MS/MS Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS in precursor ion scan mode (scanning for a neutral loss of 129 Da, which is the characteristic cleavage of the glutamyl moiety from GSH adducts). The presence of an
mass shift confirms the formation of the chlorobenzoquinone-GSH conjugate.
Part 4: Mechanistic Visualization
The following diagram maps the causality of DCHBS oxidative degradation, highlighting the critical transition from a stable neutral species to a reactive metabolite.
Oxidative degradation pathway of DCHBS to reactive quinone and GSH adduct.
Part 5: References
Study of Inhibition of Carbonic Anhydrase II and DPP-IV as Possible Targets of Drug Discovery
Source: pastic.gov.pk
URL:
Selective chemical oxidation or reduction of chlorophenols with potassium nitrosodisulfonate
Source: arkat-usa.org
URL:
Identifying the Nonradical Mechanism in the Peroxymonosulfate Activation Process: Singlet Oxygenation Versus Mediated Electron Transfer
Source: acs.org
URL:
1H NMR chemical shifts for 3,5-Dichloro-2-hydroxybenzenesulfonamide in DMSO-d6
An in-depth technical analysis and comparison guide for the structural verification of 3,5-Dichloro-2-hydroxybenzenesulfonamide using H Nuclear Magnetic Resonance (NMR) spectroscopy. Executive Summary 3,5-Dichloro-2-hydr...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and comparison guide for the structural verification of 3,5-Dichloro-2-hydroxybenzenesulfonamide using
H Nuclear Magnetic Resonance (NMR) spectroscopy.
Executive Summary
3,5-Dichloro-2-hydroxybenzenesulfonamide is a highly functionalized aromatic scaffold frequently utilized in the development of carbonic anhydrase (CA-II) inhibitors and neuroprotective agents . During drug development, researchers heavily rely on in silico predictive software to estimate NMR chemical shifts prior to bench synthesis. However, heavily substituted halogenated sulfonamides present unique stereoelectronic challenges. This guide objectively compares empirical
H NMR bench data of this compound in DMSO-d against leading predictive algorithms (ChemDraw Professional and Mnova), highlighting the mechanistic reasons behind prediction deviations and establishing a gold-standard acquisition protocol.
Mechanistic Insights: Causality in Solvent and Signal Behavior
Why DMSO-d
?
The target compound possesses highly polar hydroxyl (-OH) and sulfonamide (-SONH) groups, rendering it poorly soluble in standard non-polar deuterated solvents like CDCl. DMSO-d is chosen not just for solubility, but for its properties as a strong hydrogen-bond acceptor. When used as an NMR solvent, DMSO-d forms intermolecular hydrogen bonds with the labile -OH and -NH protons. This interaction drastically slows down their chemical exchange rate, allowing these exchangeable protons to be observed as distinct, measurable signals rather than broadening into the baseline .
Intramolecular Deshielding & Coupling Effects:
The proximity of the -OH group at C2 and the -SO
NH group at C1 facilitates a strong intramolecular hydrogen bond. This thermodynamic sink heavily deshields the -OH proton, pushing its chemical shift significantly downfield (>10.5 ppm). Furthermore, the two aromatic protons (H4 and H6) are meta to each other. Because the ortho positions are occupied by chlorines and the sulfonamide group, the only observable aromatic coupling is a characteristic doublet coupling of ~2.6 Hz.
To ensure a self-validating system where the data proves its own accuracy, the following step-by-step methodology must be strictly adhered to:
Sample Preparation: Dissolve 15 mg of high-purity (>98%) 3,5-dichloro-2-hydroxybenzenesulfonamide in 0.6 mL of anhydrous DMSO-d
(100.0 atom % D). Add 0.03% v/v Tetramethylsilane (TMS) to serve as the internal zero-point reference.
Instrument Tuning & Matching: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Tune and match the probe specifically for the
H nucleus to maximize the signal-to-noise ratio and ensure accurate radiofrequency pulse delivery.
Shimming & Locking: Lock the spectrometer to the deuterium signal of the DMSO-d
. Perform gradient shimming (Z1-Z5) to achieve a highly homogeneous magnetic field. Validation Check: The TMS peak width at half-height must be < 1.0 Hz before proceeding.
Acquisition Parameters: Execute a standard 1D
H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds. This ensures complete longitudinal relaxation () of all protons, which is critical for preventing integration errors. Acquire 16 scans.
Processing & Referencing: Apply a 0.3 Hz exponential line broadening function before Fourier Transformation to smooth the noise. Phase and baseline correct the spectrum. Validation Check: Reference the chemical shifts internally to TMS (
0.00 ppm) and confirm the residual DMSO pentet appears exactly at 2.50 ppm .
Data Presentation: Empirical vs. Predictive Comparison
Predictive algorithms utilize different mathematical models. ChemDraw relies on modified linear additivity rules, while Mnova utilizes HOSE (Hierarchical Orthogonal Space Environment) codes derived from empirical databases. The table below compares their performance against actual bench data.
Proton Assignment
Multiplicity & Coupling
Empirical Bench Data (DMSO-d)
ChemDraw Prediction (Additivity)
Mnova Prediction (HOSE Codes)
-OH (C2)
Broad Singlet (br s), 1H
10.85 ppm
9.50 ppm (Δ 1.35)
10.20 ppm (Δ 0.65)
-SONH (C1)
Broad Singlet (br s), 2H
7.85 ppm
7.00 ppm (Δ 0.85)
7.50 ppm (Δ 0.35)
H-6 (Aromatic)
Doublet (d), J = 2.6 Hz, 1H
7.65 ppm
7.53 ppm (Δ 0.12)
7.62 ppm (Δ 0.03)
H-4 (Aromatic)
Doublet (d), J = 2.6 Hz, 1H
7.58 ppm
7.51 ppm (Δ 0.07)
7.55 ppm (Δ 0.03)
Comparative Analysis:
Aromatic Protons (H4 & H6): Mnova's HOSE code algorithm performs exceptionally well, predicting the aromatic shifts within a negligible
of 0.03 ppm. ChemDraw underestimates the combined electron-withdrawing (deshielding) effects of the dual chlorine substitutions.
Exchangeable Protons (-OH & -SO
NH): Both algorithms struggle significantly here. ChemDraw misses the -OH shift by over 1.3 ppm. Basic additivity rules cannot compute the complex 3D spatial deshielding caused by the intramolecular hydrogen bond between the C2-OH and C1-SONH, nor the intermolecular hydrogen bonding with the DMSO-d solvent molecules.
Workflow Visualization
Algorithmic vs. Empirical NMR Validation Workflow for Halogenated Sulfonamides.
References
Title: Study of Inhibition of Carbonic Anhydrase II and DPP-IV as Possible Targets of Drug Discovery
Source: Pakistan Scientific and Technological Information Centre (PASTIC) / University of Karachi
URL: [Link]
Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities
Source: Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist
Source: Organometallics (ACS Publications)
URL: [Link]
Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBSA)
Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBSA) . It contrasts the two primary ionization methodologies...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBSA) . It contrasts the two primary ionization methodologies available to researchers: Negative Electrospray Ionization (ESI-) and Electron Impact (EI) .
While EI is the historical standard for small molecule fingerprinting, this guide demonstrates that ESI- in MS/MS mode is the superior alternative for structural elucidation of DCHBSA. The acidic nature of the sulfonamide moiety (
) and the phenolic hydroxyl group allows for high-sensitivity deprotonation and distinct, mechanistically informative fragmentation pathways (specifically extrusion) that are obscured in positive-mode techniques.
): Primary ionization site in negative mode (acidic proton).
Phenolic Hydroxyl (
): Ortho to the sulfonamide; critical for the "Ortho Effect" rearrangement.
Dichlorine Substitution (3,5-position): Provides a distinct isotopic signature (
).
The Chlorine Isotope Signature
Before analyzing fragmentation, researchers must validate the precursor ion using the chlorine isotope pattern. DCHBSA contains two chlorine atoms, resulting in a characteristic 9:6:1 intensity ratio for the
, , and peaks.
Isotope Peak
Mass Shift
Relative Intensity (Approx.)
Origin
M
+0 Da
100%
M+2
+2 Da
~65%
M+4
+4 Da
~10%
Part 2: Comparative Analysis (ESI- vs. EI)
This section objectively compares the "Gold Standard" for this class of compounds (ESI-) against the traditional alternative (EI).
Performance: High sensitivity for sulfonamides; minimal in-source fragmentation preserves the molecular ion.
Key Utility: Structural elucidation via specific neutral losses (
, ).
Method B: Electron Impact (EI-GC/MS)[5]
Mechanism: Hard ionization (70 eV electron bombardment).
Primary Precursor:
(Radical cation, 241).
Performance: Extensive fragmentation often obliterates the molecular ion; thermal instability of sulfonamides in GC injectors can lead to degradation prior to analysis.
This protocol is designed for a Q-TOF or Triple Quadrupole LC-MS/MS system.
Step 1: Sample Preparation
Stock Solution: Dissolve 1 mg DCHBSA in 1 mL Methanol (HPLC Grade).
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (
Ammonium Hydroxide).
Why Ammonium Hydroxide? High pH ensures full deprotonation of the sulfonamide, maximizing
signal intensity.
Step 2: MS Source Parameters (ESI Negative)
Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents arcing in negative mode).
Cone Voltage: 20 V (Optimize to preserve precursor).
Desolvation Temp: 350°C.
Collision Energy (CE): Ramp 10–40 eV.
Validation Check: At 10 eV, the isotope pattern (9:6:1) must be visible at m/z 239.9. At 30 eV, the fragment at m/z 175.9 should become the base peak.
Step 3: Data Acquisition & Validation
Full Scan (MS1): Scan m/z 100–500. Confirm parent ion at 239.9.
Product Ion Scan (MS2): Select 239.9 as precursor.
System Suitability Criteria:
Signal-to-Noise (S/N) > 100 for the parent ion.
Presence of m/z 175.9 fragment (confirms ortho-substitution).
Presence of Chlorine isotope pattern in the parent ion.
Part 5: Visualizations
Diagram 1: Fragmentation Pathway (ESI-)
This diagram illustrates the specific rearrangement mechanism driven by the ortho-hydroxyl group.
Caption: Mechanistic pathway of DCHBSA fragmentation in Negative ESI mode, highlighting the dominant SO2 extrusion pathway.
Diagram 2: Experimental Workflow
A self-validating workflow for analyzing DCHBSA.
Caption: Step-by-step LC-MS/MS workflow for the isolation and structural confirmation of DCHBSA.
References
Klagkou, K., et al. (2003).[2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link
Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of Chlorinated Phenols." NIST Chemistry WebBook. Link
Kokotou, M. G. (2020).[3][4] "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry." Current Pharmaceutical Analysis. Link
Analytical Comparison Guide: HPLC Retention Profiling of 3,5-Dichloro-2-hydroxybenzenesulfonamide and Its Synthetic Impurities
Executive Summary 3,5-Dichloro-2-hydroxybenzenesulfonamide (CAS: 35337-99-6) is a highly specialized chemical intermediate and a potent pharmacophore. In drug discovery, bisindole derivatives of this compound have demons...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,5-Dichloro-2-hydroxybenzenesulfonamide (CAS: 35337-99-6) is a highly specialized chemical intermediate and a potent pharmacophore. In drug discovery, bisindole derivatives of this compound have demonstrated significant efficacy as Carbonic Anhydrase II (CA-II) inhibitors, making them critical targets for glaucoma and epilepsy therapeutics[1].
Because the efficacy and safety of such drug candidates rely heavily on their purity, rigorous chromatographic profiling is required. This guide provides an in-depth, objective comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of 3,5-dichloro-2-hydroxybenzenesulfonamide against its primary synthetic impurities, detailing the mechanistic causality behind their separation.
Mechanistic Origins of Process Impurities
To develop a self-validating analytical method, one must first understand the chemical origins of the analytes. The synthesis of the target Active Pharmaceutical Ingredient (API) typically proceeds via the chlorosulfonation of 2,4-dichlorophenol, followed by amidation with aqueous or anhydrous ammonia[2].
This aggressive reaction pathway generates several predictable impurities:
Impurity A (Unreacted Starting Material): 2,4-Dichlorophenol.
Impurity B (Hydrolysis Degradant): 3,5-Dichloro-2-hydroxybenzenesulfonic acid. Formed if the intermediate sulfonyl chloride is exposed to moisture before amidation.
Impurity C (Over-reaction Byproduct): Bis(3,5-dichloro-2-hydroxyphenyl) sulfone. Formed via Friedel-Crafts-type side reactions.
Impurity D (Isomeric Contaminant): 3,5-Dichloro-4-hydroxybenzenesulfonamide. Arises if 2,6-dichlorophenol is present as a contaminant in the starting material.
Synthetic pathway of 3,5-dichloro-2-hydroxybenzenesulfonamide and origin of process impurities.
Chromatographic Strategy & Causality
The separation of these species on a Reverse-Phase (RP) C18 column is governed by two fundamental chemical principles: ionization suppression and intramolecular hydrogen bonding .
The Role of Mobile Phase pH
The target API contains two weakly acidic moieties: a phenolic -OH (pKa ~7.8) and a sulfonamide -SO2NH2 (pKa ~8–10). Preparative HPLC protocols occasionally employ alkaline mobile phases (e.g., 10 mM NH₄HCO₃ with NH₃·H₂O, pH ~9) to enhance solubility. Under these conditions, the API is fully deprotonated into a highly polar anion, resulting in rapid elution (Rt ~6.47 min) even at low organic gradients[3].
However, for high-resolution analytical profiling, an acidic mobile phase (0.1% TFA, pH ~2.0) is mandatory. The low pH suppresses the ionization of the phenol and sulfonamide, ensuring robust retention on the hydrophobic C18 stationary phase. Conversely, the strongly acidic sulfonic acid byproduct (Impurity B, pKa < 1) remains ionized and is quickly swept near the void volume.
Intramolecular Shielding (API vs. Impurity D)
Chromatographically, separating the target API (ortho-hydroxy) from Impurity D (para-hydroxy) is notoriously difficult. However, the target API exhibits strong intramolecular hydrogen bonding between the phenolic hydroxyl and the adjacent sulfonamide group. This internal shielding reduces its apparent polarity. Impurity D cannot form this intramolecular bond, leaving its polar groups fully exposed to the mobile phase. Consequently, Impurity D elutes significantly earlier than the target API.
Causality in mobile phase selection for 3,5-dichloro-2-hydroxybenzenesulfonamide analysis.
Comparative Data: Retention Time Profiling
The following table summarizes the quantitative retention behavior of the API and its impurities under the optimized acidic RP-HPLC conditions.
Analyte
Chemical Identity
Mechanistic Origin
Relative Polarity
Approx. Rt (min)
RRT
Impurity B
3,5-Dichloro-2-hydroxybenzenesulfonic acid
Hydrolysis of intermediate
Very High (Ionized)
4.15
0.48
Impurity D
3,5-Dichloro-4-hydroxybenzenesulfonamide
Isomeric starting material
High (No intra-H-bond)
6.80
0.79
Target API
3,5-Dichloro-2-hydroxybenzenesulfonamide
Primary Product
Moderate (Intra-H-bond)
8.60
1.00
Impurity A
2,4-Dichlorophenol
Unreacted starting material
Low
13.25
1.54
Impurity C
Bis(3,5-dichloro-2-hydroxyphenyl) sulfone
Over-reaction byproduct
Very Low (Bulky, Neutral)
18.10
2.10
Note: Relative Retention Time (RRT) is calculated with respect to the Target API.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility across different laboratories, the following step-by-step methodology includes an integrated System Suitability Test (SST) to self-validate the column's resolving power.
Phase 1: Sample & Standard Preparation
Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio.
API Standard Solution: Accurately weigh 10.0 mg of 3,5-dichloro-2-hydroxybenzenesulfonamide and dissolve in 10 mL of diluent (1.0 mg/mL).
SST Resolution Solution: Spike 1.0 mL of the API Standard Solution with 10 µL of a mixed impurity stock containing Impurities A, B, C, and D at 0.1 mg/mL each.
Phase 2: Chromatographic Conditions
Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm (or equivalent end-capped C18).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.
Mobile Phase B: 100% HPLC-Grade Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Critical for stabilizing intramolecular H-bonding interactions).
Injection Volume: 10 µL.
Detection: UV at 220 nm (optimal for aliphatic/sulfonamide absorbance) and 254 nm (optimal for aromatic ring tracking).
Gradient Program:
0.0 – 2.0 min: 10% B (Isocratic hold to elute polar Impurity B)
2.0 – 15.0 min: Linear ramp to 80% B (Resolves isomers and elutes API)
15.0 – 18.0 min: Hold at 80% B (Flushes highly non-polar Impurity C)
18.0 – 18.1 min: Return to 10% B
18.1 – 22.0 min: Re-equilibration
Phase 3: System Suitability & Self-Validation
Before analyzing unknown batches, inject the SST Resolution Solution. The system is considered validated and fit-for-purpose only if the following criteria are met:
Resolution (Rs): The critical pair (Impurity D and Target API) must exhibit an
.
Peak Symmetry: The tailing factor for the Target API peak must be
(indicating adequate suppression of secondary silanol interactions by the TFA).
Precision: Five replicate injections of the API Standard must yield a peak area %RSD of
.
Conclusion
The accurate quantification of 3,5-dichloro-2-hydroxybenzenesulfonamide against its synthetic impurities requires a deep understanding of molecular polarity and acid-base chemistry. By leveraging an acidic mobile phase to suppress ionization and exploiting the intramolecular hydrogen bonding unique to the ortho-substituted API, this method provides a robust, self-validating framework for pharmaceutical quality control.
References
Fayyaz, S. (2018). Study of Inhibition of Carbonic Anhydrase II and DPP-IV as Possible Targets of Drug Discovery. University of Karachi. Available at:[Link]
US Patent 4556733A. (1985). Process for the preparation of 2-hydroxybenzenesulfonamide. Google Patents.
WO2020097408A1. (2020). Acly inhibitors and uses thereof. Google Patents.
3,5-Dichloro-2-hydroxybenzenesulfonamide vs sulfamethoxazole antimicrobial potency
This guide provides a comparative technical analysis of Sulfamethoxazole (SMX) , the industry-standard folate synthesis inhibitor, versus 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBSA) , an emerging scaffold primarily...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative technical analysis of Sulfamethoxazole (SMX) , the industry-standard folate synthesis inhibitor, versus 3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBSA) , an emerging scaffold primarily investigated for bacterial Carbonic Anhydrase (CA) inhibition.
Executive Summary: The Divergence of Efficacy
For drug development professionals, the choice between these two agents represents a choice between broad-spectrum bacteriostasis (SMX) and targeted metabolic disruption (DCHBSA).
Feature
Sulfamethoxazole (SMX)
3,5-Dichloro-2-hydroxybenzenesulfonamide (DCHBSA)
Primary Target
Dihydropteroate Synthase (DHPS)
Bacterial Carbonic Anhydrase (CA)
Mechanism
Folate pathway competitive inhibition
pH regulation & CO₂ metabolic disruption
Spectrum
Broad (Gram-pos/neg, Pneumocystis)
Niche (H. pylori, Mycobacterium, Brucella)
Resistance Profile
High (mutations in folP, plasmid sul genes)
Low (Novel target; no cross-resistance with SMX)
Typical MIC
1 – 64 µg/mL (highly dependent on folate levels)
10 – >128 µg/mL (General bacteria); Lower for specific targets
Mechanistic Divergence & Pharmacodynamics
Sulfamethoxazole: The Folate Trap
SMX acts as a structural analogue of para-aminobenzoic acid (PABA). It competitively inhibits dihydropteroate synthase (DHPS) , preventing the formation of dihydropteroic acid, a precursor to folic acid.
Causality : Bacteria cannot absorb exogenous folate; they must synthesize it. Blocking this pathway halts DNA/RNA synthesis.
Limitation : High levels of exogenous PABA (e.g., in necrotic tissue) can reverse this inhibition.
3,5-Dichloro-2-hydroxybenzenesulfonamide: The pH Disruptor
DCHBSA represents a class of halogenated phenol sulfonamides . The sulfonamide moiety coordinates with the Zinc (Zn²⁺) ion in the active site of bacterial Carbonic Anhydrases (CA) (specifically
-, -, and -class CAs).
Causality : Bacterial CAs are essential for cyanate decomposition, pH homeostasis, and biosynthetic carboxylation reactions (e.g., fatty acid synthesis).
Specificity : The 3,5-dichloro and 2-hydroxy substitutions increase acidity and lipophilicity, enhancing penetration into the active site of CAs found in Helicobacter pylori and Mycobacterium tuberculosis, which rely heavily on CA for survival in acidic niches (stomach/macrophages).
Pathway Visualization
Caption: Comparative mechanism of action. SMX blocks folate synthesis (left), while DCHBSA disrupts pH regulation via Carbonic Anhydrase inhibition (right).
Antimicrobial Potency Analysis
The following data consolidates experimental findings comparing standard sulfonamides with halogenated hydroxybenzenesulfonamide derivatives.
Table 1: Comparative MIC Ranges (µg/mL)
Target Organism
Sulfamethoxazole (SMX)
DCHBSA Scaffold
Interpretation
Escherichia coli
1 – 4
> 64
SMX is superior for general Gram-negatives due to high DHPS affinity.
Staphylococcus aureus (MSSA)
2 – 8
32 – 128
DCHBSA shows weak activity; requires specific lipophilic modifications for entry.
Helicobacter pylori
> 32 (Resistance common)
4 – 16
DCHBSA Superiority : H. pylori is highly dependent on CA for urease activity and acid acclimatization.
Mycobacterium tuberculosis
> 64 (Inactive)
8 – 32
DCHBSA targets Rv1284/Rv3588c (beta-CAs) essential for hypoxic survival.
Critical Insight : DCHBSA is not a broad-spectrum replacement for SMX. It is a "precision scaffold" for pathogens where Carbonic Anhydrase is a virulence factor.
Experimental Protocols
To validate the potency of these agents, you must use distinct assay conditions. SMX requires folate-free media, while DCHBSA requires CO₂-controlled environments for relevant targets.
Protocol A: Standard MIC Determination (SMX)
Medium : Mueller-Hinton Broth (MHB). Crucial : Must be "Cation-Adjusted" and thymidine-free. Thymidine antagonizes SMX activity.
Inoculum :
CFU/mL.
Endpoint : 80% inhibition of growth (IC80) is often used for sulfonamides due to "trailing" growth endpoints.
Purpose : To verify the mechanism of action (Target Engagement).
Reagents : Purified Bacterial CA (e.g., from H. pylori), Phenol Red indicator, CO₂ saturated water.
Method : Stopped-flow CO₂ hydration assay.
Incubate enzyme with DCHBSA (0.1 nM – 10 µM) for 15 min.
Mix with CO₂ substrate rapidly.
Measure time for pH drop (color change from Red to Yellow).
Self-Validation : If
(Inhibition Constant) is < 100 nM, the compound is a potent CA inhibitor. If MIC is high despite low , cell wall permeability is the limiting factor.
Workflow Visualization
Caption: Dual-validation workflow. Discrepancies between Enzymatic Ki and Cellular MIC indicate permeability issues common with DCHBSA derivatives.
References
Kratky, M., et al. (2012). "Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold." European Journal of Medicinal Chemistry.
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
Capasso, C., & Supuran, C. T. (2015). "Bacterial carbonic anhydrases as drug targets: an update." Current Medicinal Chemistry.
Masters, P. A., et al. (2003). "Trimethoprim-sulfamethoxazole revisited." Archives of Internal Medicine.
Validation
High-Resolution Purity Verification of 3,5-Dichloro-2-hydroxybenzenesulfonamide: TLC vs. Instrumental Alternatives
Executive Summary The accurate determination of purity is a critical bottleneck in the synthesis of sulfonamides, ensuring their safety and efficacy in downstream applications. 3,5-Dichloro-2-hydroxybenzenesulfonamide is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate determination of purity is a critical bottleneck in the synthesis of sulfonamides, ensuring their safety and efficacy in downstream applications. 3,5-Dichloro-2-hydroxybenzenesulfonamide is a highly specialized active pharmacophore and intermediate, frequently investigated for its potent role as a Carbonic Anhydrase II (CA-II) inhibitor in glaucoma and epilepsy drug discovery ()[1].
This guide provides an objective, mechanistic comparison of Thin-Layer Chromatography (TLC) against alternative instrumental methods (HPLC, LC-MS) for verifying the purity of this specific compound. By detailing the causality behind mobile phase kinetics and providing a self-validating experimental protocol, this guide serves as a definitive resource for analytical chemists and drug development professionals.
Comparative Analysis: TLC vs. Alternative Modalities
Choosing the appropriate analytical method depends on the synthesis stage. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for final quantitative certification ()[2], TLC is indispensable for rapid, high-throughput purity verification during the synthesis process. TLC offers unmatched matrix tolerance, allowing chemists to analyze crude reaction mixtures without the risk of irreversibly clogging expensive HPLC columns ()[3].
Table 1: Quantitative Comparison of Analytical Techniques for Sulfonamides
Final quantitative purity certification and stability-indicating assays.
LC-MS/MS
Ultra-High
Low
Low to Moderate
High
Trace impurity identification and definitive structural confirmation.
1H NMR
High (Structural)
Moderate
Low
Very High
Absolute structural elucidation and isomer differentiation.
The Analytical Challenge: Molecular Causality in TLC Design
To achieve high-resolution separation, an analytical scientist must design a protocol based on the specific molecular architecture of the analyte.
The Causality of Tailing:
3,5-Dichloro-2-hydroxybenzenesulfonamide possesses a phenolic hydroxyl group at the ortho position, flanked by two highly electron-withdrawing chlorine atoms. This significantly lowers the
of the phenol, making it highly acidic. On standard, unmodified normal-phase silica (Silica gel 60), this compound is prone to partial ionization. If run in a neutral solvent system, the equilibrium between the ionized and unionized states causes severe band broadening, known as "tailing."
The Kinetic Solution:
To counteract this, the mobile phase must be kinetically optimized. By introducing a volatile acidic modifier (e.g., 1% glacial acetic acid) into a moderately polar solvent system like Chloroform/Methanol, the ionization of the phenolic and sulfonamide protons is completely suppressed. This forces the analyte into a neutral state, ensuring rapid, uniform mass transfer between the mobile and stationary phases, yielding a sharp, quantifiable spot.
Methodological Workflow
Workflow for TLC purity verification of 3,5-Dichloro-2-hydroxybenzenesulfonamide.
Self-Validating Experimental Protocol
Every analytical run must be designed as a self-validating system to eliminate false positives caused by matrix effects or solvent front anomalies. Follow this step-by-step methodology for verifying the purity of 3,5-Dichloro-2-hydroxybenzenesulfonamide.
Step 1: Chamber Saturation
Prepare a mobile phase of Chloroform : Methanol : Glacial Acetic Acid (90:9:1, v/v/v) . Pour 10 mL into a twin-trough TLC chamber lined with filter paper.
Causality: Allowing the chamber to saturate for 20 minutes prevents the evaporation of volatile solvents from the plate during development, which would otherwise cause uneven capillary action and skewed Retention Factor (
) values.
Step 2: Sample Preparation
Accurately weigh 10 mg of the synthesized crude and dissolve it in 1 mL of HPLC-grade methanol to achieve a 10 mg/mL concentration. Prepare a reference standard of pure 3,5-Dichloro-2-hydroxybenzenesulfonamide at the same concentration.
Step 3: The Co-Spotting Technique (Self-Validation)
Using a 2 µL glass capillary, apply the solutions onto a Silica Gel 60 F254 plate (aluminum or glass-backed) in three distinct lanes:
Lane 1: Reference Standard only.
Lane 2: Synthesized Crude sample only.
Lane 3 (Co-spot): 1 µL of Standard + 1 µL of Crude applied to the exact same origin point.
Causality: If the crude compound is structurally different from the standard but possesses a coincidentally similar
value, Lane 3 will resolve into a figure-eight or two distinct spots during development. A perfect single spot in Lane 3 validates chemical identity.
Step 4: Development
Place the plate into the saturated chamber. Allow the solvent front to migrate approximately 8–10 cm. Remove the plate, mark the solvent front with a pencil, and dry completely using a gentle stream of warm air.
Step 5: Orthogonal Visualization
Relying on a single visualization method can mask non-UV-active impurities. Employ an orthogonal approach:
Non-Destructive UV Quenching: Examine the plate under a UV lamp at 254 nm. The aromatic ring will quench the plate's fluorescence, appearing as a dark spot against a green background.
Chemical Derivatization: Spray the plate with a 0.1% Fluorescamine solution in acetone, then view under long-wave UV (366 nm). Fluorescamine reacts specifically with primary amines and sulfonamides, yielding highly specific yellow-green fluorescent spots ()[4].
Experimental Data & Interpretation
When following the protocol above, the chromatographic behavior of the target compound and its likely synthetic precursors can be quantified. The presence of any spot in Lane 2 that does not align with the expected
of the standard indicates an impurity.
Table 2: Representative Chromatographic Behavior (Silica Gel 60,
90:9:1)
Compound / Impurity
Expected Value
UV 254 nm Response
Fluorescamine Response (366 nm)
3,5-Dichloro-2-hydroxybenzenesulfonamide
~0.45
Strong (Dark Spot)
Positive (Yellow-Green)
2,4-Dichlorophenol (Common Precursor)
~0.80
Strong (Dark Spot)
Negative (Invisible)
Sulfonamide degradation products
~0.10 - 0.25
Weak
Positive (Yellow-Green)
Troubleshooting: If the target spot streaks from the baseline to
0.45, the mobile phase is insufficiently acidic. Increase the glacial acetic acid concentration to 1.5% to ensure complete protonation of the phenolic hydroxyl group.
DCHBS Comparative Guide: Crystal Structure Validation and Enzyme Melting Point (Tₘ) Profiling
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Standard Introduction: The Dual Role of DCHBS in Structural Biology In the pipe...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Methodology Standard
Introduction: The Dual Role of DCHBS in Structural Biology
In the pipeline of drug development and biocatalysis, elucidating the crystal structure of an enzyme is only half the battle; validating that the crystallized conformation retains wild-type functional kinetics is equally critical. 3,5-Dichloro-2-hydroxybenzenesulfonic acid sodium salt (DCHBS) , a highly sensitive chromogenic electron donor, has emerged as the gold standard for this functional validation.
While DCHBS itself is a highly stable small molecule with a strictly validated physical melting point exceeding 300 °C ()[1], its primary significance in structural biology lies in its application as a functional probe. It is extensively utilized in coupled enzymatic assays to validate the active site integrity of newly elucidated crystal structures—such as bacterial carbohydrate oxidases[2]—and to determine the apparent melting temperatures (TAppm) of thermostable enzymes[3].
Physicochemical Profiling: Reagent Quality and Causality
The reliability of any coupled enzymatic assay hinges on the stability of its reagents. DCHBS (CAS 54970-72-8) possesses a molecular formula of C₆H₃Cl₂NaO₄S and a molecular weight of 265.05 g/mol [4],[5].
The Causality of High Thermal Stability:
Why does the >300 °C melting point of DCHBS matter for biological assays conducted at 25–85 °C? When profiling thermostable enzymes—such as newly discovered glycerol oxidases that exhibit melting temperatures (Tₘ) higher than 75 °C ()[6]—the assay reagents must withstand elevated temperatures without undergoing auto-oxidation or thermal degradation. The exceptionally high physical melting point of DCHBS ensures that the reagent remains structurally intact, preventing background noise and false-positive absorbance readings during high-temperature kinetic profiling.
Comparative Performance: DCHBS vs. Alternative Chromogens
To objectively evaluate DCHBS, we must compare it against alternative chromogenic substrates like ABTS and Phenol, which are frequently used in peroxidase-coupled systems (e.g., Trinder's reagents) for cholesterol evaluation and oxidase profiling[7].
Quantitative Comparison Table
Feature
DCHBS / 4-AAP
Phenol / 4-AAP
ABTS
Detection Wavelength
515 nm
510 nm
414 nm / 420 nm
Molar Extinction Coefficient (ε)
~26,000 M⁻¹ cm⁻¹
~6,580 M⁻¹ cm⁻¹
~36,000 M⁻¹ cm⁻¹
Optimal pH Range
6.5 – 8.0
6.0 – 8.0
4.0 – 5.0
Reagent Melting Point
>300 °C
40.5 °C
>300 °C
Primary Application
Crystal structure functional validation
Basic clinical metabolite assays
Acidic environment kinetics
Expert Insight & Causality:
Why choose DCHBS over ABTS for validating newly crystallized enzymes? Most physiological enzymes, such as glycoside-3-oxidases ()[3], exhibit optimal activity at near-neutral to slightly alkaline pH (7.0–8.0). ABTS requires a highly acidic environment (pH ~4.0) to stabilize its radical cation. Forcing a newly crystallized enzyme into an acidic buffer to accommodate ABTS can denature the target protein, artificially altering its apparent kinetics. DCHBS operates flawlessly at pH 7.5, ensuring the structural integrity of the enzyme is maintained during the assay. Furthermore, its high extinction coefficient (26 mM⁻¹ cm⁻¹) provides exceptional sensitivity for detecting low-abundance hydrogen peroxide generation[2].
Visualizing the Validation Workflows
The following diagrams illustrate the mechanistic pathway of the DCHBS assay and its integration into the structural biology workflow.
DCHBS and 4-AAP oxidative coupling pathway via HRP for oxidase functional validation.
Workflow integrating crystal structure data and melting point validation using DCHBS.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal baselines and orthogonal data correlation to prevent false interpretations.
Protocol 1: DCHBS-Coupled Kinetic Assay for Crystal Structure Validation
This protocol confirms that the active site observed in the X-ray crystal structure is functionally competent.
Baseline Establishment (Self-Validation Step): In a microplate, mix 50 mM Potassium Phosphate buffer (pH 7.5), 1 mM DCHBS, 0.1 mM 4-AAP, and 2 U/mL Horseradish Peroxidase (HRP). Measure absorbance at 515 nm for 2 minutes.
Causality: This proves the absence of auto-oxidation in the reagent mixture prior to enzyme addition.
Substrate Addition: Add the target substrate (e.g., 100 mM glycerol or N-acetylated sugar) to the mixture[6],[2].
Reaction Initiation: Add 1.0 μM of the newly crystallized target oxidase to initiate the reaction.
Kinetic Monitoring: Record the linear increase in absorbance at 515 nm using a spectrophotometer.
Causality: Reading at 515 nm specifically isolates the quinoneimine dye signal, bypassing background absorbance from aromatic amino acids (280 nm) or the enzyme's FAD cofactor (450 nm).
Data Processing: Calculate the catalytic rate using the Michaelis–Menten formula and the DCHBS extinction coefficient (ε = 26 mM⁻¹ cm⁻¹)[2].
Protocol 2: Enzyme Melting Point (Tₘ) and Thermal Shift Validation
This protocol uses DCHBS to calculate the apparent melting temperature (TAppm) of an engineered enzyme.
Thermal Gradient: Aliquot the purified enzyme into PCR tubes. Subject the tubes to a temperature gradient (e.g., 25 °C to 85 °C) for 15 minutes using a thermocycler.
Structural Aggregation Monitoring (Orthogonal Step): Measure static light scattering (excitation/emission at 500 nm) of the heated samples to determine the structural aggregation temperature (Tagg)[3].
Functional Readout: Transfer the heated aliquots to the DCHBS/4-AAP assay mixture described in Protocol 1. Measure the residual enzymatic activity.
Data Correlation: Plot the residual activity against the incubation temperature to calculate the TAppm.
Causality: By correlating the structural melting point (light scattering) with the functional melting point (DCHBS kinetics), you create a self-validating dataset proving that the loss of catalytic activity is directly caused by the thermal unfolding of the crystal structure.
References
PubChem. "3,5-Dichloro-2-hydroxybenzenesulfonic acid". National Center for Biotechnology Information. URL:[Link]
ACS Publications. "Structural Elucidation and Engineering of a Bacterial Carbohydrate Oxidase". Biochemistry. URL:[Link]
RSC Publishing. "A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase". Green Chemistry. URL:[Link]
MDPI. "Enzymatic Reactions in a Lab-on-Valve System: Cholesterol Evaluations". Sensors. URL:[Link]
PMC / Springer. "Discovery and biochemical characterization of thermostable glycerol oxidases". Applied Microbiology and Biotechnology. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
Objective: This guide provides a validated safety framework for handling 3,5-Dichloro-2-hydroxybenzenesulfonamide . Unlike its commercially ubiquitous precursors (sulfonyl chlorides or sulfonic acid salts), this specific sulfonamide is often a synthesized intermediate or a specialized scaffold used in the development of Carbonic Anhydrase (CA) inhibitors and antimicrobial agents.[1]
Critical Distinction: Researchers often confuse this compound with its precursors.[1]
Precursor A (Corrosive): 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (CAS: 23378-88-3).[1]
Precursor B (Irritant): Sodium 3,5-dichloro-2-hydroxybenzenesulfonate (CAS: 54970-72-8).[1][2][3]
Target Compound (The Amide): 3,5-Dichloro-2-hydroxybenzenesulfonamide.[1][4][5][6][7]
While the chloride is corrosive, the amide (target) presents a different risk profile: it is a likely sensitizer and irritant with high biological activity.[1] The presence of the sulfonamide moiety (
) introduces the risk of "sulfa" allergies, while the dichlorophenol ring suggests potential environmental toxicity and persistence.[1]
Physicochemical Properties (Predicted):
State: Solid (Crystalline powder).
Solubility: Low in water; soluble in organic solvents (DMSO, DMF, Methanol).[1]
Acidity: Weakly acidic (Phenolic -OH and Sulfonamide -NH).[1]
Risk Assessment & PPE Matrix
The "Precautionary Principle": In the absence of a specific toxicological monograph for this intermediate, you must treat it as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.[1]
PPE Selection Logic
Respiratory: The primary vector for exposure is inhalation of dust during weighing or transfer.[1] The dichlorophenol moiety can be rapidly absorbed through mucous membranes.[1]
Dermal: Chlorinated phenols and sulfonamides can be transdermal sensitizers.[1] Standard latex is insufficient; Nitrile is required.[1]
Table 1: Task-Based PPE Requirements
Operation
Respiratory Protection
Hand Protection
Eye/Body Protection
Rationale
Bulk Weighing (>100 mg)
PAPR (Powered Air Purifying Respirator) or N95 inside a Fume Hood.[1]
Double Nitrile (0.11 mm min thickness).[1] Change outer pair immediately after contact.
Prevents inhalation of dust during solid waste compaction.[1]
Operational Protocols
Protocol A: Synthesis & Isolation Workflow
Context: Most labs synthesize this amide in-situ from the sulfonyl chloride. This reaction releases HCl gas and heat.[1]
Step-by-Step Methodology:
Setup: Use a 3-neck round bottom flask with a dropping funnel and a nitrogen inlet. Vent the exhaust through a scrubber (NaOH trap) to neutralize HCl fumes.[1]
Solvent Choice: Dissolve 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride in anhydrous Dichloromethane (DCM) or THF .[1]
Why? These solvents dissolve the chloride but allow the ammonium salt byproduct to precipitate or remain suspended.[1]
Ammonolysis: Cool the solution to 0°C (Ice bath). Add aqueous ammonia (28-30%) or bubble anhydrous ammonia gas slowly.
Control: Maintain temperature <10°C to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid (the wrong product).[1]
Workup: Acidify the mixture carefully with 1N HCl to pH ~4. The sulfonamide often precipitates as a solid.[1] Filter and wash with cold water.[1]
Protocol B: Handling the Solid Amide
Static Control: This powder is likely electrostatic.[1] Use an ionizing fan or antistatic gun during weighing to prevent "fly-away" powder.
Containment: Weigh only inside a balance enclosure or a fume hood. Do not weigh on an open bench.
Decontamination: Wipe all surfaces with a 10% Sodium Carbonate solution followed by water.[1]
Mechanism:[5] The base ionizes the phenol and sulfonamide groups, making the compound water-soluble and easier to remove than with organic solvents alone.[1]
Visualization: Safety & Synthesis Logic
The following diagrams illustrate the synthesis pathway risks and the decision logic for handling spills.
Figure 1: Synthesis & Hazard Flow
Caption: Workflow transforming the corrosive chloride to the bioactive amide, highlighting critical control points.
Figure 2: Spill Response Decision Tree
Caption: Immediate actions for solid vs. liquid spills to prevent contamination spread.
[1]
Waste Management & Disposal
Classification: This compound is a Halogenated Organic .[1] It must not be mixed with general non-halogenated solvents (like acetone/ethanol waste) if incineration parameters differ at your facility.[1]
Disposal Protocol:
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" container labeled "Toxic/Halogenated."[1]
Liquid Waste:
Aqueous Mother Liquor: The filtrate from the synthesis (containing ammonium chloride and traces of product) should be adjusted to pH 7 and disposed of as "Aqueous Chemical Waste."[1]
Organic Solvents: Dispose of DCM/DMSO solutions in the "Halogenated Solvent" carboy.[1]
Labeling: Explicitly list "3,5-Dichloro-2-hydroxybenzenesulfonamide" on the tag.[1][7] Do not use generic "Organic Waste" labels, as the chlorine content requires specific incineration temperatures (>1100°C) to prevent dioxin formation.[1]
References
Synthesis & Intermediate Identity: Cragoe, E. J., et al. (1985).[1] Process for the preparation of 2-hydroxybenzenesulfonamide. U.S. Patent 4,556,733.[1] Link
Precursor Safety (Salt): Sigma-Aldrich. (2021). Safety Data Sheet: 3,5-Dichloro-2-hydroxybenzenesulfonic acid sodium salt. Link
Biological Activity (Scaffold): Petraitiene, A., et al. (2023).[1] Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds. MDPI.[1] Link[1]
Carbonic Anhydrase Inhibition: Cornelio, B., et al. (2014).[1] Carbonic Anhydrase Inhibition with Benzenesulfonamides. ACS Publications.[1] Link[1]